Product packaging for 3,6-Dimethylpyridazin-4-ol(Cat. No.:)

3,6-Dimethylpyridazin-4-ol

Cat. No.: B15053019
M. Wt: 124.14 g/mol
InChI Key: TXMXLVSDMLQBGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,6-Dimethylpyridazin-4-ol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B15053019 3,6-Dimethylpyridazin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethyl-1H-pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-3-6(9)5(2)8-7-4/h3H,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMXLVSDMLQBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=NN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3,6-Dimethylpyridazin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis and characterization of 3,6-Dimethylpyridazin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to its tautomeric nature, this compound primarily exists as 3,6-Dimethyl-1H-pyridazin-4-one. This document provides a proposed synthetic protocol, predicted characterization data based on analogous structures, and a discussion of its chemical properties. The information herein is intended to serve as a comprehensive resource for researchers interested in the synthesis and evaluation of novel pyridazinone derivatives.

Introduction

Pyridazinone scaffolds are key components in a wide array of biologically active molecules, exhibiting properties such as anti-inflammatory, anticancer, and antimicrobial activities. The specific substitution pattern of this compound offers a simple yet versatile platform for further functionalization and development of new chemical entities. This guide outlines a feasible synthetic route and the expected analytical characterization of this target molecule.

Tautomerism

A critical aspect of this compound is its existence in a tautomeric equilibrium with its keto form, 3,6-Dimethyl-1H-pyridazin-4-one. In solution and the solid state, the pyridazinone form is generally favored due to the stability of the amide-like resonance structure.

tautomerism cluster_0 This compound cluster_1 3,6-Dimethyl-1H-pyridazin-4-one Pyridazinol Pyridazinone Pyridazinol->Pyridazinone Tautomerization

Caption: Tautomeric equilibrium between the -ol and -one forms.

Proposed Synthesis

The synthesis of this compound is proposed via the condensation of a suitable β-diketone with hydrazine hydrate. The required precursor for this reaction is 3-methyl-2,4-pentanedione.

Experimental Protocol

Reaction: Condensation of 3-methyl-2,4-pentanedione with hydrazine hydrate.

Materials:

  • 3-Methyl-2,4-pentanedione

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • Acetic acid (glacial)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2,4-pentanedione (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

synthesis_workflow start Start Materials: 3-Methyl-2,4-pentanedione Hydrazine Hydrate reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start->reaction workup Aqueous Workup (NaHCO3, Ethyl Acetate Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Proposed synthetic workflow for this compound.

Predicted Characterization Data

The following characterization data is predicted based on the analysis of structurally similar pyridazinone derivatives found in the literature.[1][2][3]

Technique Predicted Data
Appearance Off-white to pale yellow solid.
Melting Point Expected to be in the range of 150-180 °C.
¹H NMR δ (ppm) in CDCl₃: ~2.2 (s, 3H, CH₃ at C3), ~2.5 (s, 3H, CH₃ at C6), ~6.8 (s, 1H, vinyl H at C5), ~10-12 (br s, 1H, NH).
¹³C NMR δ (ppm) in CDCl₃: ~15 (CH₃ at C3), ~20 (CH₃ at C6), ~125 (C5), ~140 (C3), ~155 (C6), ~165 (C4=O).
IR Spectroscopy ν (cm⁻¹): ~3200-3000 (N-H stretch), ~2950-2850 (C-H stretch), ~1650 (C=O stretch, amide), ~1600 (C=C stretch), ~1400-1300 (C-H bend).[3]
Mass Spectrometry ESI-MS: Expected [M+H]⁺ at m/z = 125.0715 for C₆H₉N₂O⁺.

Potential Biological Activity and Signaling

While the specific biological activity of this compound has not been reported, the pyridazinone core is a well-established pharmacophore. Pyridazinone derivatives have been shown to act as inhibitors of various enzymes, including phosphodiesterases (PDEs) and kinases. For instance, certain pyridazinone-containing molecules inhibit the MAP kinase pathway, which is crucial in cell proliferation and survival. A generalized representation of this inhibitory action is depicted below.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Pyridazinone This compound (Potential Inhibitor) Pyridazinone->MEK Inhibition

Caption: Potential inhibitory action on the MAPK/ERK pathway.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical principles for the formation of the pyridazinone ring system. The predicted characterization data offers a benchmark for analytical confirmation of the synthesized compound. The exploration of this and other simple pyridazinone derivatives could lead to the discovery of novel therapeutic agents.

References

In-depth Technical Guide: Physicochemical Properties of 3,6-Dimethylpyridazin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Physicochemical Properties

Quantitative data for 3,6-Dimethylpyridazin-4-ol is not available in the cited search results. However, based on the general properties of related pyridazinone and heterocyclic structures, we can anticipate the key physicochemical parameters that would be critical for its characterization in a research and drug development context. A summary of these essential properties is presented in Table 1.

PropertyPredicted ValueExperimental Protocol
Melting Point (°C) Data not availableDifferential Scanning Calorimetry (DSC) or Capillary Melting Point Method
Boiling Point (°C) Data not availableEbulliometry or advanced thermogravimetric analysis (TGA)
pKa Data not availablePotentiometric titration, UV-Vis spectrophotometry, or capillary electrophoresis
logP (Octanol/Water) Data not availableShake-flask method (OECD 107) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Aqueous Solubility (mg/mL) Data not availableEquilibrium solubility measurement (e.g., shake-flask method followed by HPLC or UV-Vis quantification)

Table 1: Key Physicochemical Properties of this compound and Standard Experimental Methodologies. The table outlines the crucial physicochemical parameters for the characterization of a novel chemical entity. While specific values for this compound are not currently available, the standard experimental protocols for their determination are well-established.

Experimental Protocols: A Methodological Overview

The determination of the physicochemical properties of a compound like this compound would involve a series of well-established experimental procedures. The following sections detail the typical methodologies that would be applied.

Workflow for Physicochemical Characterization

The logical workflow for characterizing a novel compound such as this compound would begin with synthesis and purification, followed by a battery of physicochemical tests.

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Profiling Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure MP Melting Point Structure->MP BP Boiling Point Structure->BP pKa pKa Determination Structure->pKa logP logP Measurement Structure->logP Solubility Aqueous Solubility Structure->Solubility

Figure 1: Experimental Workflow for Physicochemical Characterization. This diagram illustrates the sequential process from synthesis and purification to the determination of key physicochemical properties.

Melting Point Determination

The melting point of a solid substance is a critical indicator of its purity.

  • Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is determined from the peak of the endothermic transition.

  • Capillary Melting Point Method: A small, powdered sample is packed into a capillary tube and heated in a melting point apparatus. The temperature range over which the sample melts is observed and recorded.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

  • Potentiometric Titration: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is measured as a function of the volume of titrant added, and the pKa is determined from the midpoint of the titration curve.

  • UV-Vis Spectrophotometry: The absorbance of a solution of the compound is measured at various pH values. The pKa can be calculated from the changes in absorbance as the compound ionizes.

logP (Octanol/Water Partition Coefficient) Determination

The logP value is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties.

  • Shake-Flask Method (OECD Guideline 107): A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or HPLC. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase, and logP is the logarithm of this value.

Aqueous Solubility Determination

Solubility is a key parameter that influences the bioavailability of a drug candidate.

  • Equilibrium Solubility Measurement: An excess amount of the solid compound is added to a known volume of water. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched scientific literature regarding the biological activity or associated signaling pathways of this compound. Research into the biological effects of this compound would be a novel area of investigation. Should any biological activity be discovered, further studies would be required to elucidate the mechanism of action and the signaling pathways involved.

For instance, if the compound were found to have anti-inflammatory properties, a hypothetical signaling pathway that could be investigated is the NF-κB signaling pathway, which is a key regulator of inflammation.

G cluster_0 Hypothetical Anti-Inflammatory Action This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription of

Figure 2: Hypothetical Signaling Pathway. This diagram illustrates a potential mechanism of action if this compound were found to have anti-inflammatory activity via inhibition of the NF-κB pathway. This is a speculative representation and is not based on experimental data for this specific compound.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds. Its inherent structural features and synthetic tractability have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive review of 3,6-Dimethylpyridazin-4-ol and the broader class of related pyridazinones. It delves into their synthesis, chemical properties, and diverse pharmacological activities, with a particular emphasis on their roles as anticancer and anti-inflammatory agents. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Pyridazinone derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the scientific community. The presence of two adjacent nitrogen atoms within a six-membered ring, coupled with a carbonyl functionality, imparts unique physicochemical properties that are conducive to a wide range of biological interactions. These compounds have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[1][2][3]

This compound, existing in tautomeric equilibrium with its keto form, 3,6-dimethylpyridazin-4-one, serves as a fundamental building block for more complex pyridazinone-based therapeutics. The methyl substituents at the 3 and 6 positions can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Understanding the synthesis and biological profile of this core structure and its analogs is crucial for the rational design of new and more effective drug candidates.

This guide aims to provide a detailed technical overview of this compound and related pyridazinones, covering their synthesis, quantitative biological data, and the signaling pathways through which they exert their effects.

Synthesis of 3,6-Dimethylpyridazin-4-one

A related synthesis for 3,6-dimethylpyridazine involves the reaction of 2,5-hexanedione with hydrazine monohydrate, followed by oxidation.[4]

General Experimental Protocol for the Synthesis of 4,5-Dihydropyridazin-3(2H)-ones

The synthesis of 4,5-dihydro-6-substituted-3(2H)-pyridazinones is often achieved through the cyclization of an appropriate γ-keto acid with hydrazine hydrate.[5]

Example Protocol for a 6-Aryl-4,5-dihydropyridazin-3(2H)-one:

  • Acylation: A Friedel-Crafts acylation of an aromatic compound (e.g., o-cresyl methyl ether) with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields the corresponding γ-keto acid.[5]

  • Cyclization: The resulting γ-keto acid is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol, to afford the 4,5-dihydro-6-aryl-3(2H)-pyridazinone.[5]

To synthesize 3,6-dimethyl-4,5-dihydro-2H-pyridazin-4-one, a suitable starting material would be 3-acetyl-4-oxopentanoic acid or a similar γ-dicarbonyl compound.

Chemical Properties and Tautomerism

Pyridazin-4-ols exist in a tautomeric equilibrium with their corresponding pyridazin-4-one form. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the ring. For this compound, the keto form, 3,6-Dimethylpyridazin-4-one, is generally considered to be the more stable tautomer. Spectroscopic methods, such as NMR and UV-Vis, can be employed to study this tautomerism.

Biological Activities and Mechanisms of Action

Pyridazinone derivatives have been extensively investigated for their therapeutic potential across various disease areas. Their biological activity is largely dependent on the nature and position of substituents on the pyridazinone ring.

Anticancer Activity

The anticancer properties of pyridazinones are attributed to their ability to interfere with multiple cellular processes crucial for tumor growth and survival.

4.1.1. Inhibition of Kinases

Several pyridazinone derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Pyridazinone-based compounds have been designed to target and inhibit the tyrosine kinase activity of VEGFR-2, thereby blocking the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[6]

  • FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are another family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. Pyrazolo[3,4-d]pyridazinone analogs have been reported as potent covalent inhibitors of FGFR.[7]

4.1.2. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. Certain pyridazinone derivatives have been shown to inhibit tubulin polymerization, thus exhibiting cytotoxic effects against cancer cells.[1]

4.1.3. Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Some pyridazinone derivatives have been found to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[6]

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to the pathogenesis of numerous diseases. Pyridazinones have demonstrated significant anti-inflammatory effects through the modulation of key inflammatory pathways.

4.2.1. COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators.[6][8] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. Several pyridazinone derivatives have been identified as selective COX-2 inhibitors.[4]

4.2.2. PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP).[9] Elevated cAMP levels have anti-inflammatory effects. By inhibiting PDE4, pyridazinone derivatives can increase intracellular cAMP concentrations, leading to the suppression of pro-inflammatory cytokine and chemokine production.[9]

Quantitative Biological Data

The following tables summarize the quantitative biological data for selected pyridazinone derivatives, highlighting their potency as anticancer and anti-inflammatory agents.

Table 1: Anticancer Activity of Pyridazinone Derivatives

CompoundTargetCell LineIC₅₀ (µM)Reference
Diarylurea Pyridazinone 17aVEGFR-2-% Inhibition: 85.3[6]
Diarylurea Pyridazinone 10l-A549 (Lung)GI₅₀: 0.03[6]
Chlorinated Pyridazinone (DCPYR)-MAC16 (Colon)5 ± 0.4[8]
Pyrazolo[3,4-d]pyridazinone 72FGFR--[7]

Note: GI₅₀ is the concentration for 50% of maximal inhibition of cell proliferation.

Table 2: Anti-inflammatory Activity of Pyridazinone Derivatives

CompoundTargetAssayIC₅₀ (nM)Reference
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one (4ba)PDE4BEnzyme Inhibition251[9]
Pyridazinone Derivative [I]COX-2--[4]
Pyridazinone Derivative [II]COX-2--[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by pyridazinone derivatives and a general experimental workflow for their evaluation.

Signaling Pathways

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival AKT->Survival Pyridazinone Pyridazinone Inhibitor Pyridazinone->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyridazinones.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazinone Pyridazinone Inhibitor Pyridazinone->COX2 Inhibits

Caption: COX-2 Inflammatory Pathway and Inhibition by Pyridazinones.

PDE4_Signaling_Pathway cluster_cytoplasm Cytoplasm ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA AMP AMP PDE4->AMP AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory Pyridazinone Pyridazinone Inhibitor Pyridazinone->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Inhibition by Pyridazinones.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Pyridazinone Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization EnzymeAssay Enzyme Inhibition Assays (e.g., Kinase, COX, PDE) Characterization->EnzymeAssay CellBasedAssay Cell-based Assays (Cytotoxicity, Proliferation) EnzymeAssay->CellBasedAssay MechanismStudy Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) CellBasedAssay->MechanismStudy AnimalModel Animal Models of Disease (e.g., Xenograft, Inflammation) MechanismStudy->AnimalModel PKPD Pharmacokinetics & Pharmacodynamics AnimalModel->PKPD Toxicity Toxicity Studies PKPD->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR SAR->Synthesis Iterative Design

Caption: General Experimental Workflow for Pyridazinone Drug Discovery.

Conclusion

This compound and its related pyridazinone analogs represent a versatile and highly promising class of heterocyclic compounds in the realm of drug discovery. Their straightforward synthesis and the ease with which their structures can be modified allow for the fine-tuning of their biological activities. The extensive research into their anticancer and anti-inflammatory properties has revealed multiple mechanisms of action, including the inhibition of key enzymes like VEGFR-2, COX-2, and PDE4, as well as the modulation of critical cellular pathways involved in cell proliferation, survival, and inflammation.

The quantitative data presented herein underscore the potential of pyridazinone derivatives as potent therapeutic agents. The signaling pathway diagrams provide a clear visual guide to their mechanisms of action, and the experimental workflow outlines a systematic approach for their further development. This technical guide serves as a comprehensive resource to stimulate and support future research efforts aimed at harnessing the full therapeutic potential of the pyridazinone scaffold. Continued exploration of the structure-activity relationships and optimization of lead compounds will undoubtedly lead to the development of novel and effective drugs for a range of human diseases.

References

In-depth Technical Guide: Early-Stage Research on 3,6-Dimethylpyridazin-4-ol Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific early-stage research on the bioactivity of 3,6-Dimethylpyridazin-4-ol. Despite extensive searches for this particular compound, no dedicated studies detailing its pharmacological effects, mechanism of action, or experimental evaluation were identified.

This lack of specific data prevents the creation of a detailed technical guide as requested, including quantitative data tables, experimental protocols, and signaling pathway diagrams for this compound.

However, the broader class of compounds to which this compound belongs, namely pyridazines and pyridazinones, has been the subject of considerable scientific investigation. These heterocyclic scaffolds are recognized for their diverse and significant biological activities. This guide will, therefore, provide a general overview of the bioactivity associated with the pyridazine and pyridazinone core structure, offering a potential framework for considering the possible, yet uninvestigated, activities of this compound.

The Pyridazine and Pyridazinone Scaffold: A Hub of Biological Activity

Pyridazine and pyridazinone derivatives are a class of heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their wide spectrum of pharmacological properties.[1][2] The arrangement of the two adjacent nitrogen atoms within the six-membered ring is a key feature that contributes to their ability to interact with various biological targets.

Reported Biological Activities of Pyridazine Derivatives:

Research has demonstrated that derivatives of the pyridazine and pyridazinone nucleus exhibit a vast array of biological effects, including but not limited to:

  • Cardiovascular Effects: Many pyridazinone derivatives have been investigated for their impact on the cardiovascular system, with some showing potential as antihypertensive and cardiotonic agents.[2]

  • Anti-inflammatory and Analgesic Properties: The pyridazine scaffold has been a basis for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties.[1]

  • Antimicrobial and Antifungal Activity: Various substituted pyridazinones have demonstrated efficacy against a range of bacterial and fungal strains.[1][3]

  • Anticancer Activity: The pyridazine nucleus is considered a "wonder nucleus" in part due to the anticancer properties observed in some of its derivatives.

  • Central Nervous System (CNS) Activity: Certain pyridazine derivatives have been shown to possess anticonvulsant, antidepressant, and anxiolytic activities.[2]

  • Antihistaminic and Antiulcer Properties: Some pyridazinone analogs have been reported to act as histamine H3 receptor antagonists and exhibit antiulcer and antisecretory activities.[4]

Potential Areas for Future Investigation of this compound

Given the diverse bioactivities of the parent scaffold, future early-stage research into this compound could explore a number of avenues. The presence of the methyl and hydroxyl groups will significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn will dictate its pharmacokinetic and pharmacodynamic profile.

A logical starting point for investigation would be to screen this compound in a panel of assays representing the known activities of the broader pyridazine class.

Logical Workflow for Future Research

Should research on this compound be undertaken, a typical early-stage workflow would be as follows. This hypothetical workflow is presented to fulfill the user's request for a visual representation of experimental logic.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Dose-Response & Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation Compound Synthesis & Characterization Compound Synthesis & Characterization Initial Bioactivity Screening Initial Bioactivity Screening Compound Synthesis & Characterization->Initial Bioactivity Screening Hit Identification Hit Identification Initial Bioactivity Screening->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Promising Hits Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Lead Candidate Selection Lead Candidate Selection Mechanism of Action Studies->Lead Candidate Selection Animal Model Selection Animal Model Selection Lead Candidate Selection->Animal Model Selection Optimized Lead Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies Efficacy & Toxicity Studies Efficacy & Toxicity Studies Pharmacokinetic Studies->Efficacy & Toxicity Studies

Hypothetical Early-Stage Drug Discovery Workflow.

While a specific and detailed technical guide on the bioactivity of this compound cannot be provided due to the absence of published research, the extensive literature on the parent pyridazine and pyridazinone scaffolds suggests that this compound could possess interesting pharmacological properties. The information presented here serves as a general overview and a potential roadmap for future scientific inquiry into the bioactivity of this specific molecule. Further experimental investigation is required to elucidate any potential therapeutic value of this compound.

References

The Therapeutic Potential of Pyridazinone Scaffolds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its versatile synthetic accessibility and ability to interact with a wide range of biological targets have propelled the development of numerous pyridazinone-based compounds with diverse therapeutic applications. This technical guide provides an in-depth exploration of the therapeutic potential of pyridazinone scaffolds, focusing on their anticancer, antimicrobial, anti-inflammatory, cardiovascular, and neuroprotective activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and key signaling pathways involved in the action of these promising compounds.

Therapeutic Applications of Pyridazinone Scaffolds

The inherent chemical properties of the pyridazinone nucleus allow for substitutions at various positions, leading to a broad spectrum of pharmacological activities. This section summarizes the key therapeutic areas where pyridazinone derivatives have shown significant promise, supported by quantitative data from preclinical studies.

Anticancer Activity

Pyridazinone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key kinases and signaling pathways crucial for tumor growth and proliferation.

One of the primary targets for pyridazinone-based anticancer agents is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth and metastasis.[1]

Table 1: Anticancer Activity of Representative Pyridazinone Derivatives

Compound IDCancer Cell LineTargetIC50 (µM)Reference
15a HT-29 (Colon)c-Met0.10[2]
H460 (Lung)c-Met0.13[2]
A549 (Lung)c-Met0.05[2]
17a -VEGFR-2-[1]
10l A549/ATCC (Lung)-GI50: 1.66-100[1]
4aa Saos-2 (Osteosarcoma)-< 50[3]
MNNG (Osteosarcoma)-< 50[3]
4ba Saos-2 (Osteosarcoma)-< 50[3]
MNNG (Osteosarcoma)-< 50[3]
Compound 43 Panc-1 (Pancreatic)Tubulin2.9[4]
Paca-2 (Pancreatic)Tubulin2.2[4]

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

Antimicrobial Activity

The pyridazinone scaffold has also been successfully exploited to develop potent antimicrobial agents. These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 2: Antimicrobial Activity of Representative Pyridazinone Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
10h Staphylococcus aureus16[1]
8g Candida albicans16[1]
IIIa Streptococcus pyogenes-[5]
Escherichia coli-[5]
IIId Aspergillus niger-[5]
Candida albicans-[5]
7 E. coli7.8 µM[6]
S. aureus (MRSA)7.8 µM[6]
A. baumannii7.8 µM[6]
13 A. baumannii3.74 µM[6]
P. aeruginosa7.48 µM[6]
3 S. aureus (MRSA)4.52 µM[6]

MIC: Minimum Inhibitory Concentration.

Anti-inflammatory Activity

Pyridazinone derivatives have been investigated as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[7] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7]

Table 3: Anti-inflammatory Activity of Representative Pyridazinone Derivatives

Compound IDTargetIC50 (nM)Selectivity Index (COX-1/COX-2)Reference
3d COX-267.23-
3g COX-243.84-
6a COX-253.01-
6b COX-21806.33

IC50: Half-maximal inhibitory concentration.

Cardiovascular Effects

The pyridazinone scaffold is present in several cardiovascular drugs, and novel derivatives continue to be explored for their potential in treating cardiovascular diseases.[4] Their mechanisms of action often involve vasodilation, inhibition of phosphodiesterases (PDEs), and calcium channel blocking activity.[4][8]

Table 4: Cardiovascular Activity of Representative Pyridazinone Derivatives

Compound IDActivityEC50/IC50 (µM)Reference
Acid 5 VasorelaxantEC50: 0.339[6]
Ester 4 VasorelaxantEC50: 1.225[6]
10c VasorelaxantEC50: 1.204[6]
5a VasorelaxantIC50: 0.250[8]
SQ 32,547 Calcium Channel BlockerIC50: 0.0055[9]
SQ 32,926 Calcium Channel BlockerIC50: 0.0081[9]

EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

Neuroprotective Effects

Recent studies have highlighted the potential of pyridazinone derivatives in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.[10][11] Their neuroprotective effects are often attributed to the inhibition of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[10][11]

Table 5: Neuroprotective Activity of Representative Pyridazinone Derivatives

Compound IDTargetIC50 (µM)Reference
TR16 MAO-B0.17[12]
TR2 MAO-B0.27[12]
T6 MAO-B0.013[13]
T3 MAO-B0.039[13]
5 AChE0.26[11]
3y AChE0.12[14]
16c BuChE12.8[15]

IC50: Half-maximal inhibitory concentration; BuChE: Butyrylcholinesterase.

Key Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of pyridazinone scaffolds stem from their ability to modulate various critical signaling pathways. This section provides a visual and descriptive overview of some of the most important pathways targeted by these compounds.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1] Pyridazinone-based inhibitors of VEGFR-2 block this process, making them promising anticancer agents.[1]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (inactive) VEGF->VEGFR2_inactive Binds VEGFR2_active VEGFR-2 (active, dimerized, phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K Ras Ras VEGFR2_active->Ras Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Migration Pyridazinone Pyridazinone Inhibitor Pyridazinone->VEGFR2_active Inhibits

VEGFR-2 signaling pathway and its inhibition by pyridazinone derivatives.
COX-2 in the Prostaglandin Synthesis Pathway

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[7] Selective inhibition of COX-2 by pyridazinone derivatives is a key strategy for developing anti-inflammatory drugs with improved safety profiles.[7]

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Arachidonic_Acid->COX2 PGG2 PGG2 PGH2 PGH2 PGG2->PGH2 Peroxidase activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2->PGG2 Oxygenation Pyridazinone Pyridazinone Inhibitor Pyridazinone->COX2 Inhibits Synthesis_Workflow Start Start: Benzene and Succinic Anhydride Step1 Friedel-Crafts Acylation (Anhydrous AlCl3, nitrobenzene) Start->Step1 Intermediate1 β-Benzoylpropionic acid Step1->Intermediate1 Step2 Cyclocondensation (Hydrazine hydrate, ethanol, reflux) Intermediate1->Step2 Product 6-phenyl-4,5-dihydropyridazin-3(2H)-one Step2->Product Purification Purification (Recrystallization from ethanol) Product->Purification Final_Product Final Product Purification->Final_Product SAR_Diagram cluster_core Pyridazinone Core cluster_substituents Substituent Effects on Activity Core R1 R1 Position - Small alkyl groups or hydrogen are generally favored. - Bulky groups can decrease activity. R2 R2 Position - Aromatic or heteroaromatic rings are often essential for activity. - Electron-withdrawing groups on the phenyl ring can enhance anticancer and anti-inflammatory activity. R3 R3 Position - Introduction of a linker (e.g., urea, thiourea) can improve interactions with target enzymes. - Varies significantly depending on the therapeutic target.

References

In-depth Technical Guide: Spectral Analysis of 3,6-Dimethylpyridazin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide aims to provide a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for the compound 3,6-Dimethylpyridazin-4-ol. NMR spectroscopy is an essential analytical technique in organic chemistry, providing detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For drug development professionals, a thorough understanding of the spectral characteristics of a compound like this compound is crucial for its identification, purity assessment, and the study of its interactions with biological targets.

1H and 13C NMR Spectral Data

A comprehensive search of available scientific literature and spectral databases did not yield specific 1H and 13C NMR spectral data for this compound. While data exists for structurally related pyridazine derivatives, the specific chemical shifts and coupling constants for the title compound are not publicly available at this time.

The lack of readily available data presents a research opportunity for the synthesis and full spectral characterization of this compound. Such a study would be a valuable contribution to the chemical literature, providing essential reference data for researchers working with pyridazine-based scaffolds.

Experimental Protocols

As no specific experimental data for this compound was found, a general experimental protocol for acquiring 1H and 13C NMR spectra is provided below. This methodology is standard for the analysis of organic molecules and would be applicable to the characterization of this compound.

General NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • 1H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons and analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of protons.

  • 13C NMR Spectroscopy:

    • Acquire the spectrum on the same NMR spectrometer.

    • Commonly, a proton-decoupled 13C NMR spectrum is acquired to simplify the spectrum to single lines for each unique carbon atom.

    • Longer acquisition times or a greater number of scans are typically required for 13C NMR due to the lower natural abundance of the 13C isotope.

    • Advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH2, and CH3 groups.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent NMR spectral analysis of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Elucidation Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep H1_NMR 1H NMR Data Acquisition NMR_Sample_Prep->H1_NMR C13_NMR 13C NMR Data Acquisition NMR_Sample_Prep->C13_NMR Data_Processing Data Processing and Analysis H1_NMR->Data_Processing C13_NMR->Data_Processing Structure_Determination Structure Determination Data_Processing->Structure_Determination

Caption: Workflow for Synthesis and NMR Analysis.

Conclusion

While specific 1H and 13C NMR data for this compound are not currently available in the public domain, this guide provides a framework for the acquisition and analysis of such data. The detailed experimental protocols and the logical workflow diagram offer a clear path for researchers to characterize this and other novel compounds. The synthesis and full spectral elucidation of this compound would be a valuable addition to the field of heterocyclic chemistry and would provide a critical reference for scientists engaged in drug discovery and development.

An In-depth Technical Guide on the Predicted Mass Spectral Fragmentation of 3,6-Dimethylpyridazin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the predicted electron ionization mass spectral fragmentation pattern of 3,6-Dimethylpyridazin-4-ol. Due to the absence of published experimental mass spectra for this specific compound in the reviewed literature, this document presents a theoretical fragmentation pathway derived from established principles of mass spectrometry and the known fragmentation behavior of related pyridazine and pyridazinone derivatives. This guide includes a proposed fragmentation scheme, a summary of predicted ion fragments, a detailed experimental protocol for mass spectral analysis, and a visualization of the fragmentation pathway.

Introduction

This compound belongs to the pyridazine class of heterocyclic compounds, which are known for their diverse biological activities and are often incorporated into pharmacologically active molecules. Mass spectrometry is a critical analytical technique for the structural elucidation of such novel compounds. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that can confirm a structure, identify unknown substances, and offer insights into chemical bonding and stability. This guide focuses on the predicted fragmentation of this compound under Electron Ionization (EI) conditions.

Predicted Mass Spectral Fragmentation Pathway

The structure of this compound (C₆H₈N₂O) contains a pyridazine ring substituted with two methyl groups and a hydroxyl group, suggesting it exists in equilibrium with its tautomeric form, 3,6-dimethyl-1H-pyridazin-4-one. The fragmentation is predicted to proceed from the molecular ion (M•+), which is formed by the loss of an electron. The molecular weight of this compound is 124.14 g/mol .

The fragmentation of pyridazine derivatives is often characterized by several key pathways:

  • Loss of Nitrogen (N₂): A characteristic fragmentation of many nitrogen-containing heterocyclic compounds is the expulsion of a stable nitrogen molecule.

  • Loss of Carbon Monoxide (CO): For the pyridazinone tautomer, the loss of a CO molecule is a common and favorable fragmentation pathway.

  • Loss of Methyl Radicals (•CH₃): Cleavage of the methyl groups from the ring is an expected fragmentation step.

  • Ring Cleavage: The pyridazine ring itself can undergo cleavage, leading to the formation of smaller fragment ions, often involving the loss of species like hydrogen cyanide (HCN).[1] In fused pyridazine systems, cross-ring cleavages are also common.[2]

Based on these principles, a primary fragmentation pathway for this compound is proposed to initiate with the loss of a stable carbon monoxide molecule from the molecular ion, followed by subsequent loss of a methyl radical and hydrogen cyanide.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed chemical formulas.

m/z Value Proposed Ion Formula Proposed Identity / Origin
124[C₆H₈N₂O]•+Molecular Ion (M•+)
96[C₅H₈N₂]•+[M - CO]•+
81[C₄H₅N₂]+[M - CO - CH₃]+
54[C₃H₄N]+[M - CO - CH₃ - HCN]+

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section outlines a standard protocol for acquiring a mass spectrum of a solid, thermally stable organic compound like this compound.

Objective: To obtain the electron ionization mass spectrum of this compound.

Instrumentation:

  • A high-resolution mass spectrometer equipped with an Electron Ionization (EI) source.

  • Direct Insertion Probe (DIP) or a Gas Chromatography (GC) inlet system if the compound is sufficiently volatile and thermally stable.

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is pure, as impurities will complicate the resulting spectrum.

    • For analysis via a direct insertion probe, place a small amount of the solid sample (typically <1 mg) into a clean capillary tube.

  • Instrument Setup:

    • Set the ion source to Electron Ionization (EI) mode.

    • The standard electron energy for EI is 70 eV, which provides reproducible fragmentation patterns.

    • Set the mass analyzer to scan a suitable m/z range (e.g., m/z 40-300) to ensure the capture of the molecular ion and all significant fragments.

    • The ion source temperature should be set appropriately (e.g., 200-250 °C) to ensure vaporization of the sample without thermal degradation.

  • Data Acquisition:

    • Insert the direct insertion probe into the mass spectrometer's vacuum system.

    • Gradually heat the probe to volatilize the sample into the ion source.

    • The vaporized molecules are bombarded by the 70 eV electron beam, causing ionization and fragmentation.

    • The resulting positive ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio.

    • The detector records the abundance of each ion, generating the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (M•+), which should correspond to the molecular weight of the compound (m/z 124).

    • Identify the base peak, which is the most intense peak in the spectrum.

    • Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and the major fragment peaks, corresponding to the loss of neutral fragments (e.g., CO, CH₃, HCN).

    • Compare the observed spectrum with theoretical fragmentation patterns and spectral libraries if available.

Visualization of Predicted Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway for this compound.

Fragmentation_Pattern M C₆H₈N₂O (m/z = 124) Molecular Ion F1 C₅H₈N₂ (m/z = 96) M->F1 - CO F2 C₄H₅N₂ (m/z = 81) F1->F2 - •CH₃ F3 C₃H₄N (m/z = 54) F2->F3 - HCN

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

This guide presents a theoretically derived mass spectral fragmentation pattern for this compound. The proposed pathway, initiated by the loss of carbon monoxide followed by the loss of a methyl radical and hydrogen cyanide, is consistent with the established fragmentation behavior of pyridazine derivatives. The provided experimental protocol offers a standard methodology for obtaining an actual mass spectrum of this compound. Experimental verification is necessary to confirm this predicted fragmentation scheme. This document serves as a valuable resource for researchers working on the synthesis and characterization of novel pyridazine-based compounds.

References

Technical Guide: UV-Vis Absorbance Characteristics of 3,6-Dimethylpyridazin-4-ol and Related Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Pyridazinone Spectroscopy

Pyridazinone derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. Their conjugated systems give rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The position and intensity of these bands are sensitive to the substitution pattern on the pyridazinone ring and the solvent used for analysis. UV-Vis spectroscopy is a fundamental technique for the characterization of these molecules, providing information about their electronic structure.

UV-Vis Absorbance Data

As of the latest literature search, specific experimental UV-Vis absorbance data for 3,6-Dimethylpyridazin-4-ol has not been reported in available scientific journals. However, to provide a representative understanding of the UV-Vis characteristics of this family of compounds, the spectral data for a structurally related pyridazinone, 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, is presented below. This compound shares the core pyridazinone structure and can offer insights into the expected absorbance maxima (λmax) for similar derivatives.

Compound NameSolventλmax (nm)Reference
4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinoneEthanol~295[1]

Note: The λmax is an approximation based on the graphical representation in the cited literature.

Experimental Protocol for UV-Vis Spectroscopy of Pyridazinone Derivatives

The following is a generalized, detailed protocol for obtaining the UV-Vis absorbance spectrum of a pyridazinone derivative, such as this compound. This protocol is synthesized from standard laboratory practices and methodologies reported for similar compounds.

Objective: To determine the wavelength of maximum absorbance (λmax) of the pyridazinone derivative in a suitable solvent.

Materials and Equipment:

  • This compound (or other pyridazinone derivative)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Micropipettes

  • Analytical balance

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the anticipated region of UV absorbance (typically above 220 nm). Ethanol is a common choice for pyridazinone derivatives.[1]

  • Stock Solution Preparation:

    • Accurately weigh a small amount of the pyridazinone derivative (e.g., 1-5 mg).

    • Dissolve the compound in the chosen solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration.

  • Working Solution Preparation:

    • Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units). This is the optimal range for accuracy and linearity according to the Beer-Lambert Law. A typical concentration for this measurement is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the pure solvent.

    • Place the cuvettes in the spectrophotometer and run a baseline scan. This will subtract the absorbance of the solvent and any minor imperfections in the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the absorbance scan.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength(s) at which the maximum absorbance occurs (λmax).

    • Record the absorbance value at λmax.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for obtaining the UV-Vis absorbance spectrum of a chemical compound.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis compound Weigh Compound dissolve Dissolve in Solvent (e.g., Ethanol) compound->dissolve dilute Prepare Working Solution dissolve->dilute baseline Run Baseline (Solvent Blank) dilute->baseline Load Cuvettes measure Measure Sample Absorbance baseline->measure analyze Identify λmax measure->analyze end End analyze->end start Start start->compound

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Conclusion

While the specific UV-Vis absorbance spectrum for this compound is not documented in the readily accessible literature, this guide provides a framework for its determination and interpretation. By following the detailed experimental protocol and considering the spectral data of structurally similar compounds, researchers can effectively characterize the electronic properties of this and other pyridazinone derivatives. The provided workflow and data serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of these important heterocyclic molecules.

References

Methodological & Application

Application Notes and Protocols for Kinase Inhibitor Screening using 3,6-Dimethylpyridazin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Kinase Inhibitor Screening

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology.[1] Kinase inhibitor screening is the process of identifying and characterizing compounds that can modulate the activity of these enzymes. This process typically involves a series of assays, starting with high-throughput screening (HTS) to identify initial "hits," followed by more detailed studies to determine potency, selectivity, and mechanism of action.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the screening of a novel compound, 3,6-Dimethylpyridazin-4-ol, as a potential kinase inhibitor. The protocols outlined below are based on established methodologies and can be adapted to specific kinases and research questions.

Compound Profile: this compound

This compound is a novel heterocyclic compound with potential for kinase inhibition due to its structural motifs that may interact with the ATP-binding pocket of kinases. As this is a novel compound in this application, its full biochemical and biophysical properties should be thoroughly characterized.

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
IUPAC Name This compound-
Molecular Formula C₆H₈N₂O-
Molecular Weight 124.14 g/mol To be confirmed by mass spectrometry.
CAS Number Not availableA unique CAS number should be assigned.
Purity >95%Recommended for initial screening.
Solubility To be determinedShould be tested in DMSO and aqueous buffers.
Stability To be determinedAssess stability in solution at various temperatures.

Kinase Inhibitor Screening Cascade

A tiered approach, or screening cascade, is recommended to efficiently evaluate this compound. This ensures that resources are focused on the most promising activities.

G Figure 1. Kinase Inhibitor Screening Cascade A Primary Screening (Single High Concentration) B Dose-Response and IC50 Determination (Biochemical Assay) A->B Active 'Hits' C Selectivity Profiling (Kinase Panel) B->C Potent Compounds D Cell-Based Assays (Target Engagement & Pathway Inhibition) C->D Selective Compounds E Lead Optimization D->E Cell-Active Compounds

Caption: A typical workflow for identifying and characterizing novel kinase inhibitors.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based biochemical assay to determine the in vitro potency (IC50) of this compound against a target kinase. The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction. The light output is proportional to the ADP concentration, which is in turn proportional to kinase activity.

Materials:

  • This compound

  • Target kinase (e.g., ABL1, EGFR)

  • Substrate peptide specific to the kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO

  • 384-well white assay plates

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).

  • Assay Plate Setup:

    • Add 1 µL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.

    • Prepare a "no enzyme" control for background subtraction.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in kinase buffer. The optimal concentrations of the kinase and substrate should be predetermined.[2]

    • Add 10 µL of the kinase/substrate mix to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Prepare an ATP solution at a concentration equal to the Km for the specific kinase.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 1-2 hours.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Hypothetical IC50 Data for this compound

Kinase TargetIC50 (µM)Hill Slope
ABL1 1.21.10.99
SRC 8.51.30.98
EGFR > 50--
VEGFR2 25.30.90.97
Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol is designed to assess the ability of this compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Principle: Cancer cell lines with a constitutively active kinase signaling pathway are treated with the test compound. Inhibition of the target kinase will lead to a decrease in the phosphorylation of its direct downstream substrates. This change in phosphorylation status is detected by Western blotting using phospho-specific antibodies.

Materials:

  • This compound

  • Relevant cancer cell line (e.g., K562 for Bcr-Abl, A549 for EGFR)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the target and substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Protocol:

  • Cell Culture and Treatment:

    • Plate the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (and a DMSO control) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 20 minutes.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5 for Bcr-Abl inhibition) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

    • Strip and re-probe the membrane with an antibody against the total protein to confirm equal loading.

Table 3: Hypothetical Cellular IC50 Data for this compound

Cell LineTarget PathwayDownstream ReadoutCellular IC50 (µM)
K562 Bcr-Ablp-STAT55.8
A549 EGFRp-ERK1/2> 100

Signaling Pathway Visualization

Understanding the context of the targeted kinase within its signaling pathway is crucial for interpreting experimental results. The following diagram illustrates the PI3K/AKT/mTOR pathway, a frequently dysregulated pathway in cancer.[3]

G Figure 2. PI3K/AKT/mTOR Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling cascade.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the cell-based Western blot experiment described in section 4.2.

G Figure 3. Cell-Based Assay Workflow A Seed Cells B Treat with This compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Antibody Incubation (Primary & Secondary) F->G H Imaging G->H I Data Analysis H->I

Caption: Step-by-step workflow for the cell-based Western blot assay.

Conclusion

These application notes provide a framework for the initial evaluation of this compound as a potential kinase inhibitor. By following the outlined screening cascade and experimental protocols, researchers can systematically assess its potency, selectivity, and cellular activity. The provided templates for data presentation and workflow visualization are intended to facilitate clear and concise documentation of the findings. It is important to note that all experimental conditions, such as enzyme and substrate concentrations, incubation times, and antibody selections, should be optimized for each specific kinase and cell line under investigation.

References

Application of Pyridazinone Derivatives in Agricultural Research: A General Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific agricultural research data for 3,6-Dimethylpyridazin-4-ol. The following application notes and protocols are based on the broader class of pyridazinone derivatives, which are known to possess a wide range of biological activities relevant to agriculture.[1][2][3]

Introduction to Pyridazinone Derivatives in Agriculture

Pyridazinone derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in agricultural research due to their diverse biological activities.[1][2] These compounds are utilized in the development of herbicides, fungicides, and insecticides.[1][3][4] The versatility of the pyridazinone scaffold allows for chemical modifications that can modulate their biological spectrum and efficacy, making them a cornerstone in the discovery of new crop protection agents.[5]

Application Notes

Herbicidal Activity

Pyridazinone derivatives have been extensively studied for their herbicidal properties.[6][7][8] Many of these compounds act as potent inhibitors of various plant processes. A notable mechanism of action for some pyridazinone-based herbicides is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which leads to the accumulation of protoporphyrin IX, a photodynamic compound that causes rapid cell membrane damage and plant death upon exposure to light.[7]

Target Weeds:

  • Amaranthus retroflexus (Redroot pigweed)[7]

  • Abutilon theophrasti (Velvetleaf)[7]

  • Medicago sativa (Alfalfa)[7]

  • Echinochloa crus-galli (Barnyard grass)[6][7]

  • Digitaria sanguinalis (Large crabgrass)[7]

Fungicidal Activity

Certain pyridazinone derivatives have demonstrated efficacy as fungicides, particularly against fungal pathogens that affect major crops.[9][10] These compounds can inhibit fungal growth and spore germination, thereby protecting plants from diseases. Research has focused on their activity against pathogens like wheat leaf rust (Puccinia recondita).[9][10] The development of quantitative structure-activity relationships (QSAR) has been a valuable tool in optimizing the fungicidal potency of these derivatives.[9][10]

Target Pathogens:

  • Puccinia recondita (Wheat leaf rust)[9][10]

Insecticidal Activity

The pyridazinone structure is also a key component in the development of insecticides.[4] By modifying the substituents on the pyridazinone ring, chemists can design molecules that target specific insect pests. These compounds can act on the nervous system or other vital physiological processes of insects.

Target Pests:

  • Myzus persicae (Green peach aphid)[4]

  • Aphis gossypii (Cotton aphid)[4]

  • Culex pipiens L. (Common house mosquito) larvae[4]

Quantitative Data Summary

Compound ClassActivityTarget OrganismEfficacy/DosageReference
Biaryl-pyridazinone/phthalimide derivativesHerbicide (PPO inhibitor)Amaranthus retroflexus, Abutilon theophrasti, Medicago sativa, Echinochloa crus-galli, Digitaria sanguinalis90-100% inhibition at 37.5 g ai/ha[7]
α,α,α-trifluoro-m-tolyl pyridazinone derivativesHerbicideBarnyard grass, RapeActive at 300 g ha⁻¹[6]
PyridazinonethiadiazolesFungicidePuccinia recondita (Wheat leaf rust)Exhibited in vivo fungicidal activity[9]
Pyridazinone-substituted 1,3,4-oxadiazolesFungicidePuccinia recondita (Wheat leaf rust)Showed in vivo fungicidal activity[10]

Experimental Protocols

Protocol 1: Greenhouse Assay for Herbicidal Activity

This protocol is a generalized procedure based on the evaluation of biaryl-pyridazinone derivatives.[7]

Objective: To evaluate the pre-emergence or post-emergence herbicidal activity of pyridazinone derivatives against various weed species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Potting soil

  • Pots or trays

  • Test pyridazinone compounds

  • Commercial standard herbicide (e.g., Saflufenacil) as a positive control[7]

  • Solvent for dissolving compounds (e.g., N,N-dimethylformamide, DMF)

  • Surfactant (e.g., Tween-80)

  • Greenhouse with controlled temperature and light conditions

  • Spray equipment

Procedure:

  • Planting: Fill pots with soil and sow seeds of the target weed species at an appropriate depth.

  • Pre-emergence Application (Optional): For pre-emergence testing, apply the test solution to the soil surface immediately after sowing.

  • Cultivation: Grow the plants in the greenhouse until they reach a uniform growth stage (e.g., 2-3 leaf stage for post-emergence).

  • Preparation of Test Solutions: Dissolve the pyridazinone derivatives in a suitable solvent (e.g., DMF) and prepare a series of concentrations. Add a surfactant to the solutions to ensure proper adhesion to the leaves. A solvent-only solution with surfactant should be used as a negative control.

  • Post-emergence Application: Uniformly spray the test solutions onto the foliage of the weed seedlings.

  • Incubation: Return the treated plants to the greenhouse and maintain them under controlled conditions for a period of 14 days.[7]

  • Assessment: Visually assess the herbicidal activity by recording the percentage of plant injury or growth inhibition compared to the negative control. Symptoms to note include chlorosis, necrosis, and growth stunting.[7]

Protocol 2: In Vivo Assay for Fungicidal Activity

This protocol is a generalized method based on the evaluation of pyridazinone derivatives against wheat leaf rust.[9][10]

Objective: To assess the in vivo fungicidal activity of pyridazinone derivatives against a plant pathogen.

Materials:

  • Susceptible host plant seedlings (e.g., Ming-Xian 169 wheat)[9]

  • Pure culture of the target fungal pathogen (e.g., Puccinia recondita)

  • Test pyridazinone compounds

  • Solvent for dissolving compounds (e.g., DMF)

  • Surfactant

  • Growth chamber or greenhouse with controlled environmental conditions

  • Hand-held sprayer

Procedure:

  • Plant Cultivation: Grow wheat seedlings under greenhouse conditions (e.g., 15-20 °C) until they are at a suitable stage for inoculation (e.g., one-leaf stage).[9]

  • Preparation of Test Solutions: Prepare solutions of the test compounds at a desired concentration (e.g., 0.001 M) in a water/DMF mixture containing a surfactant.[9]

  • Compound Application: Apply the test solutions to the wheat leaves as a foliar spray using a hand-held spray gun until runoff.[9]

  • Inoculation: After the sprayed leaves have dried, inoculate them with a suspension of fungal spores (e.g., uredospores of Puccinia recondita).

  • Incubation: Place the inoculated plants in a humid environment to facilitate infection, and then transfer them to a growth chamber with appropriate light and temperature conditions for disease development.

  • Disease Assessment: After a set incubation period (e.g., 7-10 days), assess the fungicidal activity by counting the number of pustules or measuring the diseased leaf area on the treated plants compared to the untreated, inoculated control plants.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization synthesis Synthesis of Pyridazinone Derivatives formulation Preparation of Test Formulations synthesis->formulation herbicide Herbicidal Assay (Pre- & Post-emergence) formulation->herbicide fungicide Fungicidal Assay (In Vivo) formulation->fungicide insecticide Insecticidal Assay (Contact & Systemic) formulation->insecticide data_collection Data Collection (% Inhibition, LC50, etc.) herbicide->data_collection fungicide->data_collection insecticide->data_collection qsar QSAR Analysis data_collection->qsar lead_optimization Lead Optimization qsar->lead_optimization lead_optimization->synthesis Iterative Improvement

Caption: Generalized workflow for the discovery and optimization of pyridazinone-based agrochemicals.

ppo_inhibition_pathway protox Protoporphyrinogen IX ppo_enzyme PPO Enzyme protox->ppo_enzyme Substrate ros Reactive Oxygen Species (ROS) protox->ros Accumulation & Light Exposure proto_ix Protoporphyrin IX ppo_enzyme->proto_ix Catalyzes pyridazinone Pyridazinone Herbicide pyridazinone->ppo_enzyme Inhibits chlorophyll Chlorophyll & Heme proto_ix->chlorophyll damage Cell Membrane Damage & Death ros->damage

Caption: Simplified signaling pathway for the mode of action of PPO-inhibiting pyridazinone herbicides.

References

Application Notes and Protocols: 3,6-Dimethylpyridazin-4-ol and its Tautomer as Versatile Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethylpyridazin-4-ol is a heterocyclic compound with significant potential as a scaffold in the synthesis of complex molecules, particularly in the realm of medicinal chemistry. Due to keto-enol tautomerism, it exists in equilibrium with its more stable keto form, 3,6-dimethyl-2,5-dihydropyridazin-4-one . This pyridazinone core is a recognized pharmacophore, appearing in a variety of biologically active compounds. The presence of two methyl groups offers steric and electronic modifications that can be exploited for targeted synthesis, while the reactive carbonyl and N-H groups of the pyridazinone tautomer provide handles for further functionalization.

This document provides an overview of the synthesis, properties, and potential applications of this building block, along with detailed experimental protocols and data presented for clarity and reproducibility. The focus will be on the more stable and synthetically versatile pyridazinone tautomer.

Physicochemical and Spectroscopic Data

While experimental data for the enol form, this compound, is scarce due to its transient nature, the properties of the pyridazinone tautomer can be reliably predicted and are summarized below. These values are estimated based on data for structurally similar compounds.

PropertyValue
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance Off-white to pale yellow solid
Melting Point > 200 °C (decomposes)
Solubility Soluble in polar organic solvents
¹H NMR (DMSO-d₆, 400 MHz) δ 11.5 (s, 1H, NH), 2.2 (s, 3H, CH₃), 2.0 (s, 3H, CH₃), 4.5 (s, 2H, CH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 165 (C=O), 150 (C=C), 130 (C=C), 50 (CH₂), 20 (CH₃), 15 (CH₃)
IR (KBr, cm⁻¹) 3200-3400 (N-H stretch), 1680 (C=O stretch), 1600 (C=C stretch)

Synthesis of 3,6-Dimethyl-2,5-dihydropyridazin-4-one

A plausible synthetic route to the target compound involves the cyclization of a 1,4-dicarbonyl compound with hydrazine. A detailed protocol for a key precursor, 3,6-dimethylpyridazine, is available and can be adapted for the synthesis of the pyridazinone.

Protocol 1: Synthesis of 3,6-Dimethylpyridazine

This protocol describes the synthesis of a key precursor, which can be further modified to yield the target pyridazinone.

Materials:

  • Hexane-2,5-dione

  • Hydrazine monohydrate

  • Ethanol

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous benzene

  • Celite

Procedure:

  • To a solution of hexane-2,5-dione (51 mmol) in ethanol (50 mL), add hydrazine monohydrate (51 mmol).

  • Reflux the mixture for 3 hours.

  • Remove the solvent under reduced pressure.

  • To the residue, add anhydrous benzene (200 mL) and 10% Pd/C (1.1 g).

  • Reflux the mixture overnight.

  • Cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify by silica gel column chromatography (6% MeOH in CH₂Cl₂) to yield 3,6-dimethylpyridazine.[1]

Conceptual Synthesis of 3,6-Dimethyl-2,5-dihydropyridazin-4-one

Further oxidation of a suitable precursor, or cyclization of a keto-acid with hydrazine would be a logical approach. For instance, the cyclization of 4-oxohexanoic acid with hydrazine hydrate would be a direct route.

G Hexane-2,5-dione Hexane-2,5-dione 3,6-Dimethyl-1,4,5,6-tetrahydropyridazine 3,6-Dimethyl-1,4,5,6-tetrahydropyridazine Hexane-2,5-dione->3,6-Dimethyl-1,4,5,6-tetrahydropyridazine Hydrazine Hydrate 3,6-Dimethylpyridazine 3,6-Dimethylpyridazine 3,6-Dimethyl-1,4,5,6-tetrahydropyridazine->3,6-Dimethylpyridazine Pd/C, Heat 3,6-Dimethylpyridazin-4-one 3,6-Dimethylpyridazin-4-one 3,6-Dimethylpyridazine->3,6-Dimethylpyridazin-4-one Oxidation (Conceptual)

Caption: Conceptual synthetic pathway to 3,6-dimethylpyridazin-4-one.

Applications in the Synthesis of Complex Molecules

The pyridazinone scaffold is a valuable starting point for the synthesis of a wide range of more complex molecules, particularly those with potential therapeutic applications. The pyridazinone ring can be readily functionalized at various positions, making it an attractive building block.[2]

N-Alkylation and N-Arylation

The nitrogen atom of the pyridazinone ring can be alkylated or arylated to introduce various substituents, which can modulate the biological activity of the resulting molecule.

3,6-Dimethylpyridazin-4-one 3,6-Dimethylpyridazin-4-one N-Substituted Pyridazinone N-Substituted Pyridazinone 3,6-Dimethylpyridazin-4-one->N-Substituted Pyridazinone Base, R-X

Caption: General scheme for N-alkylation/arylation.

C-C Bond Formation

The carbon atoms of the pyridazinone ring, particularly the one adjacent to the carbonyl group, can be functionalized through various C-C bond-forming reactions, such as aldol condensations or Michael additions, to build more complex carbon skeletons.

Synthesis of Bioactive Molecules

The pyridazinone scaffold is present in numerous biologically active compounds, including those with anti-inflammatory, analgesic, and anticancer properties.[3][4] Therefore, 3,6-dimethylpyridazin-4-one is a promising starting material for the development of novel drug candidates.

G cluster_0 Drug Discovery Workflow Start 3,6-Dimethylpyridazin-4-one Step1 Functionalization (e.g., N-alkylation) Start->Step1 Step2 Library Synthesis Step1->Step2 Step3 Biological Screening Step2->Step3 Step4 Lead Optimization Step3->Step4 End Drug Candidate Step4->End

Caption: Workflow for drug discovery using the pyridazinone scaffold.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of 3,6-dimethyl-2,5-dihydropyridazin-4-one in organic synthesis.

Protocol 2: General Procedure for N-Alkylation

Materials:

  • 3,6-Dimethyl-2,5-dihydropyridazin-4-one

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Base (e.g., NaH, K₂CO₃)

  • Alkylating agent (e.g., alkyl halide, tosylate)

Procedure:

  • Dissolve 3,6-dimethyl-2,5-dihydropyridazin-4-one (1 mmol) in the anhydrous solvent (10 mL) under an inert atmosphere (e.g., nitrogen, argon).

  • Add the base (1.1 mmol) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Michael Addition

Materials:

  • 3,6-Dimethyl-2,5-dihydropyridazin-4-one

  • α,β-Unsaturated carbonyl compound

  • Base (e.g., sodium ethoxide, DBU)

  • Anhydrous protic or aprotic solvent (e.g., ethanol, THF)

Procedure:

  • To a solution of 3,6-dimethyl-2,5-dihydropyridazin-4-one (1 mmol) in the chosen solvent (10 mL), add the base (0.1 mmol) at room temperature.

  • Add the α,β-unsaturated carbonyl compound (1.2 mmol) and stir the mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction with a dilute acid solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound, primarily through its more stable tautomer 3,6-dimethyl-2,5-dihydropyridazin-4-one, represents a valuable and versatile building block for the synthesis of complex molecules. Its straightforward, albeit conceptual, synthesis and the reactivity of the pyridazinone core make it an attractive starting material for creating diverse molecular libraries for drug discovery and materials science. The protocols and data provided herein serve as a foundation for researchers to explore the full potential of this promising heterocyclic scaffold. Further research into the specific reaction conditions and the biological activities of its derivatives is highly encouraged.

References

Application Notes and Protocols for High-Throughput Screening of 3,6-Dimethylpyridazin-4-ol Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Various derivatives have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Notably, related aminopyrimidine derivatives have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[3][4] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel 3,6-Dimethylpyridazin-4-ol derivatives as potential inhibitors of a representative kinase, such as FGFR4.

The protocols outlined below describe a robust fluorescence polarization (FP)-based assay, a common and effective method for screening kinase inhibitors in a high-throughput format.[5] This homogeneous, solution-based assay format minimizes handling steps and is readily amenable to automation, making it ideal for screening large compound libraries.[5][6]

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) like FGFR4. Activation of the receptor by its ligand leads to autophosphorylation and the initiation of downstream signaling cascades that regulate cell proliferation, survival, and differentiation. Inhibition of the kinase activity of the receptor by small molecules, such as the this compound derivatives, can block these downstream signals.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., FGFR4) RTK->RTK Substrate Substrate Protein RTK->Substrate Phosphorylation Ligand Ligand Ligand->RTK Binding & Dimerization pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Signal Transduction Proliferation Proliferation, Survival Downstream->Proliferation Cellular Response Inhibitor This compound Derivative (Inhibitor) Inhibitor->RTK Inhibition

Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway.

Experimental Protocols

Fluorescence Polarization (FP)-Based Kinase Inhibition Assay

This protocol describes a competitive binding assay using fluorescence polarization to identify inhibitors of a target kinase. The assay measures the displacement of a fluorescently labeled tracer from the ATP binding pocket of the kinase by a test compound.

Materials:

  • Kinase: Recombinant human FGFR4 (or other target kinase)

  • Tracer: Fluorescently labeled ATP competitive ligand specific for the target kinase

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test Compounds: this compound derivatives dissolved in 100% DMSO

  • Positive Control: Known inhibitor of the target kinase (e.g., BLU9931 for FGFR4)

  • Negative Control: 100% DMSO

  • Assay Plates: Black, low-volume 384-well microplates

  • Plate Reader: Capable of measuring fluorescence polarization

Experimental Workflow:

experimental_workflow cluster_prep Assay Preparation cluster_reagents Reagent Addition cluster_readout Data Acquisition Compound_Plate 1. Prepare Compound Plate (Test Compounds, Controls in DMSO) Assay_Plate_Dispense 2. Dispense Compounds to Assay Plate (Acoustic Transfer or Pin Tool) Compound_Plate->Assay_Plate_Dispense Kinase_Addition 3. Add Kinase Solution Assay_Plate_Dispense->Kinase_Addition Incubate1 4. Incubate (e.g., 15 min at RT) Kinase_Addition->Incubate1 Tracer_Addition 5. Add Fluorescent Tracer Solution Incubate1->Tracer_Addition Incubate2 6. Incubate (e.g., 60 min at RT, protected from light) Tracer_Addition->Incubate2 Read_Plate 7. Read Fluorescence Polarization Incubate2->Read_Plate Data_Analysis 8. Data Analysis (Calculate % Inhibition, Z') Read_Plate->Data_Analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3,6-Dimethylpyridazin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,6-Dimethylpyridazin-4-ol is a heterocyclic compound belonging to the pyridazinone family. Compounds within this class have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. As with many synthesized intermediates, achieving high purity is crucial for subsequent reactions and biological assays. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the purification of this compound from a crude reaction mixture. The described protocol is based on established methods for structurally similar pyridazinone derivatives and provides a robust starting point for method development and optimization.

Chemical Structure

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Principle of Separation

This method utilizes reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation of this compound from potential impurities is achieved based on differences in their hydrophobicity. Less polar compounds will have a stronger interaction with the stationary phase and thus elute later, while more polar compounds will elute earlier with the mobile phase. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is employed to ensure efficient separation of a potentially complex mixture of starting materials, byproducts, and the target compound.

Experimental Protocols

Materials and Reagents
  • Sample: Crude this compound (synthesized in-house or obtained from a commercial source).

  • Solvents (HPLC Grade):

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Water (H₂O), filtered and deionized

  • Mobile Phase Additives (Optional, for pH adjustment and improved peak shape):

    • Trifluoroacetic acid (TFA), 0.1% (v/v)

    • Formic acid (FA), 0.1% (v/v)

  • Sample Diluent: A mixture of Water and Acetonitrile (e.g., 80:20 v/v).

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC setup and starting parameters for the purification of this compound. These parameters may require optimization depending on the specific impurity profile of the crude sample.

Parameter Condition
HPLC System Preparative HPLC system with a gradient pump, UV-Vis detector, and fraction collector.
Column C18 Reversed-Phase Column (e.g., 250 mm x 10 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Flow Rate 4.0 mL/min
Gradient Elution 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes.
Detection Wavelength 254 nm (or a more specific wavelength determined by UV-Vis scan of the pure compound).
Injection Volume 500 µL (dependent on sample concentration and column loading capacity).
Column Temperature Ambient (or controlled at 25 °C for better reproducibility).
Sample Preparation
  • Accurately weigh approximately 50 mg of the crude this compound.

  • Dissolve the crude material in 5 mL of the sample diluent (80:20 Water:Acetonitrile).

  • Vortex the solution until the sample is fully dissolved. If solubility is an issue, sonication may be applied.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Purification Protocol
  • Equilibrate the HPLC column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient elution as specified in the chromatographic conditions table.

  • Monitor the chromatogram in real-time and collect fractions corresponding to the main peak, which is presumed to be the this compound.

  • After the purification run, perform a blank injection with the sample diluent to ensure no carryover.

Post-Purification Analysis
  • Analyze the collected fractions using analytical HPLC to determine their purity.

  • Pool the fractions with high purity (e.g., >98%).

  • Remove the organic solvent (Acetonitrile) from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

  • Confirm the identity and purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and analytical HPLC.

Logical Workflow Diagram

The following diagram illustrates the key steps in the HPLC purification workflow for this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample Solution dissolve->filter equilibrate Equilibrate Column filter->equilibrate inject Inject Sample equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient collect Collect Fractions run_gradient->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate lyophilize Lyophilize evaporate->lyophilize final_analysis Final Product Analysis lyophilize->final_analysis

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The described RP-HPLC method provides a detailed protocol for the purification of this compound. The starting conditions are based on established methods for similar compounds and should serve as an excellent starting point for researchers. Optimization of the gradient, flow rate, and mobile phase composition may be necessary to achieve the desired purity and yield depending on the specific nature of the impurities in the crude sample. This application note is intended to guide researchers, scientists, and drug development professionals in developing a robust purification strategy for this and related pyridazinone compounds.

Application Notes and Protocols for Cell-Based Assays of 3,6-Dimethylpyridazin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and conduct cell-based assays for the characterization of 3,6-Dimethylpyridazin-4-ol, a novel pyridazine derivative with uncharacterized biological activity. The following protocols describe a tiered screening approach, beginning with broad cytotoxicity and anti-proliferative assays, followed by more specific mechanistic studies to elucidate potential modes of action.

Tier 1: Primary Screening for Bioactivity

The initial tier of screening aims to determine the cytotoxic and anti-proliferative potential of this compound across a panel of representative cancer cell lines.

Cell Viability and Cytotoxicity Assays

A fundamental first step in characterizing a novel compound is to assess its effect on cell viability. The MTT assay is a widely used, colorimetric method to quantify viable cells in a culture.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture selected cell lines (e.g., HeLa, A549, MCF-7) in appropriate media until approximately 80% confluency.

    • Trypsinize and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include vehicle control (media with DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical IC₅₀ Values for this compound

Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa24> 100
4875.2
7252.8
A54924> 100
4889.1
7268.4
MCF-724> 100
4865.7
7245.1

Experimental Workflow for Primary Screening

G cluster_workflow Primary Screening Workflow start Start: Select Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with this compound (Serial Dilutions) seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay read Measure Absorbance assay->read analyze Analyze Data and Calculate IC50 read->analyze end_node End: Identify Bioactive Concentration Range analyze->end_node G cluster_pathway Potential Kinase Signaling Pathway Inhibition cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway compound This compound raf Raf compound->raf Inhibition? pi3k PI3K compound->pi3k Inhibition? ras Ras ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation pdpk1 PDK1 pi3k->pdpk1 akt Akt pdpk1->akt mtor mTOR akt->mtor survival Cell Survival akt->survival mtor->proliferation

Application Notes and Protocols for 3,6-Dimethylpyridazin-4-ol in Anti-Inflammatory Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents remains a significant focus of pharmaceutical research.

This document provides detailed application notes and experimental protocols for the investigation of 3,6-Dimethylpyridazin-4-ol and its structural analogs, primarily focusing on the broader class of pyridazinone derivatives, as potential anti-inflammatory agents. The information presented is based on existing research into pyridazinone compounds, which serve as a valuable proxy for understanding the potential mechanisms and applications of this compound.

Mechanism of Action

Pyridazinone derivatives have been shown to exert their anti-inflammatory effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the inflammatory response.

One of the principal mechanisms is the inhibition of phosphodiesterase 4 (PDE4) .[1] PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that plays a pivotal role in regulating inflammatory cell activation. By inhibiting PDE4, pyridazinone derivatives lead to an increase in intracellular cAMP levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), which can phosphorylate and inhibit various pro-inflammatory transcription factors, including NF-κB. The net effect is a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Furthermore, pyridazinone derivatives can modulate the mitogen-activated protein kinase (MAPK) signaling pathway . The MAPK cascade, which includes ERK, JNK, and p38 kinases, is another critical regulator of inflammatory gene expression. Some pyridazinone compounds have been observed to interfere with the phosphorylation and activation of these kinases, thereby suppressing the downstream inflammatory response.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory activity of representative pyridazinone derivatives from published studies.

Table 1: In Vitro Anti-Inflammatory Activity of Pyridazinone Derivatives

CompoundTargetAssayIC50 / % InhibitionReference
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4BEnzyme Inhibition AssayIC50: 251 ± 18 nM[1]
4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-onePDE4BEnzyme Inhibition Assay64% inhibition at 20 µM[1]

Table 2: In Vivo Anti-Inflammatory Activity of Pyridazinone Derivatives

CompoundModelDose% Inhibition of EdemaReference
Compound A (a 3-hydroxy pyridine-4-one derivative)Carrageenan-induced paw edema in rats20 mg/kg67%[2]
Compound C (a 3-hydroxy pyridine-4-one derivative)Carrageenan-induced paw edema in rats100 mg/kg56%[2]
Compound C (a 3-hydroxy pyridine-4-one derivative)Carrageenan-induced paw edema in rats200 mg/kg58%[2]
Indomethacin (Reference Drug)Carrageenan-induced paw edema in rats10 mg/kg54% at 3 hours[3]
Naproxen (Reference Drug)Carrageenan-induced paw edema in rats15 mg/kg73% at 3 hours[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of this compound and its derivatives.

Protocol 1: In Vitro PDE4B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant PDE4B.

Materials:

  • Human recombinant PDE4B enzyme

  • cAMP substrate

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 3H-cAMP (radiolabelled substrate)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the test compound dilutions, human recombinant PDE4B enzyme, and assay buffer.

  • Initiate the reaction by adding a mixture of cAMP and 3H-cAMP.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Add a slurry of snake venom nucleotidase to convert the unhydrolyzed 3H-cAMP to 3H-adenosine.

  • Incubate the plate for an additional period (e.g., 10 minutes) at 30°C.

  • Transfer the reaction mixture to an ion-exchange resin column to separate the charged 3H-adenosine from the uncharged product.

  • Elute the product and mix with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a suitable software.

Protocol 2: In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS (from E. coli)

  • Test compound (e.g., this compound)

  • MTT reagent for cell viability assay

  • ELISA kits for TNF-α and IL-6

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A vehicle control group (no LPS, no compound) and a positive control group (LPS only) should be included.

  • After incubation, collect the cell culture supernatants for cytokine analysis.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • In a parallel plate, assess the cytotoxicity of the test compound using the MTT assay to ensure that the observed reduction in cytokine production is not due to cell death.

  • Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of a test compound in an acute inflammation model.

Materials:

  • Male Wistar rats (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (e.g., this compound)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the rats into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (at least two doses).

  • Administer the test compound or reference drug intraperitoneally or orally 30-60 minutes before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of increase in paw volume (edema) for each animal at each time point.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.

G Signaling Pathway of Pyridazinone Derivatives Pyridazinone Pyridazinone Derivative PDE4 PDE4 Pyridazinone->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA PKA cAMP->PKA Activates NFkB_I IκB PKA->NFkB_I Phosphorylates (Inhibitory) NFkB NF-κB NFkB_I->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->ProInflammatory Gene Transcription Inflammation Inflammation ProInflammatory->Inflammation Promotes G Experimental Workflow for Anti-inflammatory Evaluation Start Start: Test Compound (this compound) InVitro In Vitro Evaluation Start->InVitro InVivo In Vivo Evaluation Start->InVivo PDE4_Assay PDE4 Inhibition Assay InVitro->PDE4_Assay Macrophage_Assay LPS-stimulated Macrophage Assay InVitro->Macrophage_Assay Data_Analysis Data Analysis & Conclusion PDE4_Assay->Data_Analysis Cytokine_Analysis Cytokine Analysis (TNF-α, IL-6) Macrophage_Assay->Cytokine_Analysis Cytokine_Analysis->Data_Analysis Carrageenan_Model Carrageenan-induced Paw Edema Model InVivo->Carrageenan_Model Edema_Measurement Paw Edema Measurement Carrageenan_Model->Edema_Measurement Edema_Measurement->Data_Analysis

References

Synthesis of Novel Heterocycles from 3,6-Dimethylpyridazin-4-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel fused heterocyclic compounds utilizing 3,6-Dimethylpyridazin-4-ol as a versatile starting material. The pyridazine core is a key pharmacophore in numerous biologically active compounds, and the methodologies described herein offer pathways to novel molecular scaffolds for drug discovery and development.

Overview of Synthetic Strategies

This compound exists in tautomeric equilibrium with 3,6-dimethylpyridazin-4(1H)-one. This reactivity allows for two primary strategies for the synthesis of novel heterocycles:

  • Functionalization and Annulation: The pyridazin-4-ol can be converted into a reactive intermediate, such as a 4-chloropyridazine derivative. This intermediate can then undergo nucleophilic substitution with bifunctional nucleophiles to construct a new fused ring system.

  • Cycloaddition Reactions: The pyridazinone tautomer can potentially act as a diene or dienophile in cycloaddition reactions, offering a direct route to polycyclic systems.

This document will focus on the functionalization and annulation approach, for which more established synthetic precedents exist. The primary target will be the synthesis of pyrazolo[3,4-d]pyridazine and triazolo[4,3-b]pyridazine derivatives, which are known to possess a wide range of biological activities.

Synthesis of Key Intermediate: 4-Chloro-3,6-dimethylpyridazine

The conversion of the hydroxyl group in this compound to a chlorine atom is a critical first step to activate the pyridazine ring for subsequent nucleophilic substitution reactions. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 4-Chloro-3,6-dimethylpyridazine

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, cautiously add this compound (1.0 eq).

  • Slowly add phosphorus oxychloride (3.0-5.0 eq) to the flask with stirring. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-Chloro-3,6-dimethylpyridazine.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary:

ParameterValue
Reactants
This compound1.0 eq
Phosphorus oxychloride3.0-5.0 eq
Reaction Conditions
Temperature105-110 °C
Reaction Time2-4 hours
Yield
Expected Yield70-85%

Synthesis of Fused Heterocycles

Synthesis of 6,9-Dimethylpyrazolo[3,4-d]pyridazine

The reaction of 4-Chloro-3,6-dimethylpyridazine with hydrazine hydrate provides a direct route to the fused pyrazolo[3,4-d]pyridazine ring system.

Experimental Protocol: Synthesis of 6,9-Dimethylpyrazolo[3,4-d]pyridazine

Materials:

  • 4-Chloro-3,6-dimethylpyridazine

  • Hydrazine hydrate (80-99%)

  • Ethanol or n-butanol

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve 4-Chloro-3,6-dimethylpyridazine (1.0 eq) in ethanol or n-butanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Quantitative Data Summary:

ParameterValue
Reactants
4-Chloro-3,6-dimethylpyridazine1.0 eq
Hydrazine hydrate1.5-2.0 eq
Reaction Conditions
SolventEthanol or n-butanol
TemperatureReflux
Reaction Time6-12 hours
Yield
Expected Yield60-80%
Synthesis of 3,6-Dimethyl-[1][2][3]triazolo[4,3-b]pyridazine

The synthesis of the isomeric triazolo[4,3-b]pyridazine system requires the formation of a 4-hydrazinylpyridazine intermediate, followed by cyclization with a one-carbon synthon.

Step 1: Synthesis of 4-Hydrazinyl-3,6-dimethylpyridazine

Experimental Protocol:

Materials:

  • 4-Chloro-3,6-dimethylpyridazine

  • Hydrazine hydrate (excess)

  • Ethanol

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve 4-Chloro-3,6-dimethylpyridazine (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.

  • After the reaction is complete, remove the excess hydrazine hydrate and ethanol under reduced pressure.

  • The resulting solid is 4-Hydrazinyl-3,6-dimethylpyridazine, which can be used in the next step without further purification.

Step 2: Cyclization to 3,6-Dimethyl-[1][2][3]triazolo[4,3-b]pyridazine

Experimental Protocol:

Materials:

  • 4-Hydrazinyl-3,6-dimethylpyridazine

  • Triethyl orthoformate or formic acid

  • Standard laboratory glassware and safety equipment

Procedure:

  • Suspend the crude 4-Hydrazinyl-3,6-dimethylpyridazine (1.0 eq) in triethyl orthoformate or formic acid.

  • Heat the mixture to reflux for 4-8 hours. Monitor by TLC.

  • Cool the reaction mixture to room temperature.

  • Remove the excess reagent under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to yield the final product.

Quantitative Data Summary (Step 2):

ParameterValue
Reactants
4-Hydrazinyl-3,6-dimethylpyridazine1.0 eq
Cyclizing AgentTriethyl orthoformate or Formic Acid
Reaction Conditions
TemperatureReflux
Reaction Time4-8 hours
Yield
Expected Yield50-70%

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this document.

Synthesis_of_4_Chloro_3_6_dimethylpyridazine start This compound product 4-Chloro-3,6-dimethylpyridazine start->product Reflux, 2-4h reagent POCl₃ Synthesis_of_Pyrazolo_pyridazine start 4-Chloro-3,6-dimethylpyridazine product 6,9-Dimethylpyrazolo[3,4-d]pyridazine start->product Reflux, 6-12h reagent Hydrazine Hydrate Synthesis_of_Triazolo_pyridazine start 4-Chloro-3,6-dimethylpyridazine intermediate 4-Hydrazinyl-3,6-dimethylpyridazine start->intermediate RT, 12-24h product 3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine intermediate->product Reflux, 4-8h reagent1 Hydrazine Hydrate (excess) reagent2 Triethyl orthoformate or Formic Acid

References

Protocols for Scaling Up 3,6-Dimethylpyridazin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,6-Dimethylpyridazin-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug development due to its pyridazine core structure, which is found in a variety of biologically active molecules. The development of robust and scalable synthetic protocols is crucial for enabling further research and potential commercialization of compounds containing this moiety. This document provides detailed application notes and experimental protocols for a two-step synthesis of this compound, designed for scalability. The synthesis involves the preparation of a key intermediate, 1-hydroxy-2,5-hexanedione, from a biomass-derived starting material, followed by a cyclization reaction with hydrazine hydrate.

Synthetic Strategy

The proposed synthetic pathway for this compound is a two-step process:

  • Step 1: Synthesis of 1-Hydroxy-2,5-hexanedione (HHD) from 5-Hydroxymethylfurfural (HMF). This step involves the hydrogenation and hydrolysis of HMF, a versatile platform chemical derived from biomass. A scalable method utilizing a commercial palladium on carbon (Pd/C) catalyst in the presence of acetic acid is presented.

  • Step 2: Cyclization of 1-Hydroxy-2,5-hexanedione with Hydrazine Hydrate. The synthesized HHD is then cyclized with hydrazine hydrate to form the target molecule, this compound.

The overall synthetic scheme is depicted below.

Synthesis_Pathway HMF 5-Hydroxymethylfurfural (HMF) HHD 1-Hydroxy-2,5-hexanedione (HHD) HMF->HHD Pd/C, H₂, Acetic Acid, Water Target This compound HHD->Target Hydrazine Hydrate, Ethanol

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Hydroxy-2,5-hexanedione (HHD)

This protocol is adapted from a method utilizing a commercial Pd/C catalyst for the conversion of HMF to HHD.[1]

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • 10% Palladium on Carbon (Pd/C)

  • Acetic Acid (AcOH)

  • Deionized Water

  • Hydrogen Gas (H₂)

  • High-pressure reactor (e.g., Parr autoclave)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a high-pressure reactor, add 5-Hydroxymethylfurfural (HMF), 10% Pd/C, acetic acid, and deionized water in the proportions specified in Table 1.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor to 4 MPa with hydrogen.

  • Reaction: Heat the reactor to 120°C with vigorous stirring. Maintain these conditions for 3 hours.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of water.

  • Extraction (Optional): The aqueous solution of HHD can be used directly in the next step. Alternatively, to isolate HHD, saturate the aqueous solution with sodium chloride and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Solvent Removal: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 1-Hydroxy-2,5-hexanedione.

Data Presentation:

ParameterValueReference
HMF to Pd mole ratio420:1[1]
HMF Concentration13.6 wt% in water[1]
Acetic Acid Conc.~3-7 wt%[1]
Hydrogen Pressure4 MPa[1]
Temperature120 °C[1]
Reaction Time3 hours[1]
HMF Conversion98%[1]
HHD Yield68%[1]

Table 1: Reaction parameters for the synthesis of 1-Hydroxy-2,5-hexanedione.

Step 2: Cyclization to this compound

This protocol is a general procedure for the cyclization of 1,4-dicarbonyl compounds with hydrazine.

Materials:

  • 1-Hydroxy-2,5-hexanedione (HHD)

  • Hydrazine Hydrate (N₂H₄·H₂O)

  • Ethanol

  • Reflux condenser

  • Stirring hotplate

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the crude 1-Hydroxy-2,5-hexanedione from the previous step in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Presentation:

ParameterValue
HHD to Hydrazine ratio1 : 1.1 (mol/mol)
SolventEthanol
TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Expected Yield>80% (based on analogous reactions)

Table 2: Reaction parameters for the synthesis of this compound.

Workflow Visualization

The experimental workflow for the synthesis of this compound is outlined below.

Experimental_Workflow cluster_step1 Step 1: HHD Synthesis cluster_step2 Step 2: Cyclization S1_Start Charge Reactor: HMF, Pd/C, AcOH, Water S1_React Hydrogenate: 4 MPa H₂, 120°C, 3h S1_Start->S1_React S1_Filter Filter to remove Pd/C S1_React->S1_Filter S1_End Aqueous HHD Solution S1_Filter->S1_End S2_Start Dissolve HHD in Ethanol S1_End->S2_Start Proceed to Cyclization S2_Add Add Hydrazine Hydrate S2_Start->S2_Add S2_React Reflux for 4-6h S2_Add->S2_React S2_Cool Cool and Crystallize S2_React->S2_Cool S2_Isolate Filter and Dry S2_Cool->S2_Isolate S2_End This compound S2_Isolate->S2_End

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The provided protocols offer a scalable and efficient pathway for the synthesis of this compound. The use of a biomass-derived starting material and a robust catalytic system in the first step enhances the sustainability and industrial applicability of the overall process. The subsequent cyclization is a straightforward and high-yielding transformation. These detailed application notes and protocols should serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dimethylpyridazin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,6-Dimethylpyridazin-4-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

The most plausible and common strategy for the synthesis of pyridazine derivatives involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For this compound, a suitable starting material would be a functionalized 1,4-dicarbonyl compound that can lead to the desired hydroxyl group at the 4-position. A likely precursor is a derivative of 3-oxopentane-1,5-dicarboxylic acid or a related compound that can undergo cyclization with hydrazine.

Q2: What are the key reaction parameters that influence the yield of the synthesis?

Several parameters can significantly impact the yield and purity of this compound. These include:

  • Reaction Temperature: The temperature of the cyclocondensation reaction is crucial. It needs to be high enough to drive the reaction to completion but not so high as to cause decomposition of the starting materials or product.

  • Solvent: The choice of solvent is critical. Protic solvents like ethanol or acetic acid are often used for hydrazine condensations as they can facilitate proton transfer steps in the mechanism.

  • pH of the reaction medium: The acidity or basicity of the medium can influence the rate of both the initial condensation and the subsequent cyclization and dehydration steps. For hydrazine condensations, slightly acidic conditions are often optimal.

  • Purity of Reactants: The purity of the starting 1,4-dicarbonyl compound and hydrazine hydrate is paramount. Impurities can lead to side reactions and the formation of undesired byproducts, complicating purification and reducing the overall yield.

  • Reaction Time: Sufficient reaction time is necessary to ensure the reaction goes to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using chromatographic techniques. Thin Layer Chromatography (TLC) is a simple and rapid method. A suitable solvent system should be developed to achieve good separation between the starting materials, intermediates, and the final product. Staining with an appropriate reagent (e.g., iodine vapor or potassium permanganate) can help visualize the spots if they are not UV-active. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Incorrect reaction conditions (temperature, solvent, pH). 4. Impure reactants.1. Increase reaction time and monitor by TLC/GC. 2. Lower the reaction temperature. 3. Optimize reaction conditions by running small-scale trials with varying parameters. 4. Purify starting materials before use.
Formation of Multiple Products 1. Side reactions due to impurities. 2. Non-specific reactions of hydrazine. 3. Isomerization of the product.1. Ensure the purity of starting materials. 2. Control the stoichiometry of the reactants carefully. 3. Adjust the pH of the reaction medium to favor the desired product.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the reaction solvent. 2. Formation of emulsions during workup. 3. Product co-elutes with impurities during chromatography.1. Remove the solvent under reduced pressure and attempt crystallization from a different solvent system. 2. Add brine during aqueous workup to break emulsions. 3. Optimize the mobile phase for column chromatography to improve separation.
Product is Unstable 1. Oxidation of the hydroxyl group. 2. Tautomerization to the corresponding pyridazinone.1. Store the product under an inert atmosphere (e.g., nitrogen or argon). 2. Characterize the product thoroughly to confirm its structure, as the pyridazinone tautomer may be the more stable form.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general guideline based on established methods for pyridazine synthesis. Optimization may be required.

Reaction:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 4-12 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of a Model Pyridazine Synthesis*
EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1EthanolReflux665
2Acetic Acid100478
3TolueneReflux1255
4Dioxane100872

*Data is hypothetical and for illustrative purposes to show potential optimization parameters.

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start reactants Dissolve Starting Material in Solvent start->reactants add_hydrazine Add Hydrazine Hydrate reactants->add_hydrazine reflux Reflux Reaction (4-12h) add_hydrazine->reflux monitor Monitor by TLC/GC reflux->monitor monitor->reflux Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Chromatography/ Recrystallization) workup->purify product This compound purify->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_low_yield start Low/No Yield Observed check_completion Is the reaction complete? (Check TLC/GC) start->check_completion check_temp Is the temperature optimal? check_completion->check_temp Yes increase_time Increase Reaction Time check_completion->increase_time No check_reactants Are the reactants pure? check_temp->check_reactants Yes optimize Optimize Conditions: - Temperature - Solvent - pH check_temp->optimize No check_reactants->optimize Yes purify_reactants Purify Starting Materials check_reactants->purify_reactants No increase_time->start Re-evaluate

common impurities in crude 3,6-Dimethylpyridazin-4-ol and how to remove them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 3,6-Dimethylpyridazin-4-ol. The information is designed to help identify and remove common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

The impurities present in your crude product are highly dependent on the synthetic route employed. A common method for synthesizing pyridazinone cores is through the cyclocondensation of a 1,4-dicarbonyl compound with a hydrazine derivative.[1][2][3] For this compound, a plausible synthetic precursor would be a substituted 1,4-dicarbonyl compound.

Based on this general approach, common impurities may include:

  • Unreacted Starting Materials: Residual amounts of the 1,4-dicarbonyl precursor and hydrazine starting materials.

  • Incompletely Cyclized Intermediates: Open-chain hydrazone intermediates that have not fully cyclized to form the pyridazinone ring.

  • Byproducts from Side Reactions: Dehydration products, oxidation products, or products from polymerization of starting materials or intermediates.

  • Residual Solvents: Solvents used in the reaction and work-up, such as ethanol, benzene, or dichloromethane.[4]

Q2: I have an unknown impurity in my crude product. How can I get a preliminary idea of its structure?

Standard analytical techniques can provide initial structural information. It is recommended to use a combination of:

  • Thin Layer Chromatography (TLC): To estimate the number of components and their relative polarities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify characteristic functional groups and structural fragments of the main product and impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the impurities.

Comparing the spectra of your crude product to a pure standard of this compound (if available) will help in identifying impurity peaks.

Q3: What are the recommended general purification strategies for this compound?

The most effective purification methods for pyridazinone derivatives are typically recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities.

Troubleshooting Guides

Issue 1: Poor Purity After Initial Synthesis

Symptoms:

  • Multiple spots are observed on the TLC plate of the crude product.

  • The melting point of the crude solid is broad and lower than the expected value.

  • NMR analysis shows significant peaks that do not correspond to this compound.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Ensure the reaction has gone to completion by monitoring with TLC. - If the reaction has stalled, consider extending the reaction time or increasing the temperature.
Incorrect Stoichiometry of Reactants - Verify the molar ratios of your starting materials. An excess of one reactant can lead to it being a major impurity.
Sub-optimal Reaction Conditions - The solvent and temperature can significantly impact the reaction outcome. Consult literature for similar pyridazinone syntheses to optimize your conditions.
Issue 2: Difficulty in Removing a Persistent Impurity

Symptoms:

  • An impurity co-elutes with the product during column chromatography.

  • The impurity co-crystallizes with the product during recrystallization.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Impurity with Similar Polarity to the Product - For Column Chromatography:     - Try a different solvent system with varying polarity. Common eluents for pyridazinone derivatives include mixtures of ethyl acetate and hexanes, or methanol in dichloromethane.[4]     - Consider using a different stationary phase, such as alumina instead of silica gel. - For Recrystallization:     - Experiment with a range of solvent systems. Good single solvents for recrystallization of polar compounds include ethanol, methanol, or water. Solvent pairs like ethanol/water or ethyl acetate/hexanes can also be effective.
Structurally Similar Impurity - If the impurity is an isomer or a closely related byproduct, separation can be challenging. High-performance liquid chromatography (HPLC) may be required for complete separation.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Screening: In separate small test tubes, dissolve a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate) with heating. Observe which solvent dissolves the compound when hot but gives good crystal formation upon cooling. A solvent pair (e.g., ethanol/water) can also be tested by dissolving the compound in the "good" solvent and adding the "poor" solvent dropwise until turbidity persists, then reheating to clarify and cooling.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from the impurities. A common starting point for pyridazinone derivatives is a mixture of ethyl acetate and hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data

Purification Method Initial Purity (Crude) Final Purity (Post-Purification) Typical Yield
Recrystallization 75-85%>98%60-80%
Column Chromatography 70-90%>99%70-90%

Note: Purity is typically determined by HPLC or qNMR. Yields are dependent on the initial purity and the efficiency of the chosen method.

Purification Workflow

PurificationWorkflow Crude Crude this compound Analysis Purity Analysis (TLC, NMR, MS) Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Impurities have different solubilities ColumnChromatography Column Chromatography Analysis->ColumnChromatography Impurities have different polarities PureProduct Pure this compound Recrystallization->PureProduct Waste Impurities Recrystallization->Waste ColumnChromatography->PureProduct ColumnChromatography->Waste

References

optimizing solvent conditions for 3,6-Dimethylpyridazin-4-ol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent conditions in reactions involving 3,6-Dimethylpyridazin-4-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the chemical modification of this compound, such as alkylation or acylation reactions.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Problem Identified low_yield Low or No Yield start->low_yield side_products Multiple Side Products (e.g., N- vs. O-alkylation) start->side_products poor_solubility Poor Reagent Solubility start->poor_solubility check_reagents Verify Reagent Purity and Stoichiometry low_yield->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) low_yield->check_conditions optimize_solvent Optimize Solvent System side_products->optimize_solvent solvent_polarity Adjust Solvent Polarity (e.g., DMF, DMSO, THF) poor_solubility->solvent_polarity Try polar aprotic solvents optimize_base Optimize Base (Strength, Equivalents) check_reagents->optimize_base check_conditions->optimize_base optimize_base->optimize_solvent optimize_solvent->solvent_polarity solvent_proticity Consider Solvent Proticity (Protic vs. Aprotic) optimize_solvent->solvent_proticity solution Problem Resolved solvent_polarity->solution solvent_proticity->solution

Caption: Troubleshooting flowchart for common reaction issues.

Q1: I am getting very low to no yield in my alkylation reaction. What should I check first?

A1:

  • Reagent Quality: Ensure the purity of your this compound starting material, alkylating agent (e.g., alkyl halide), and base. Moisture or impurities can quench the reaction.

  • Base Strength & Stoichiometry: The pyridazinol is weakly acidic. A sufficiently strong base (e.g., NaH, K₂CO₃, t-BuOK) is required for complete deprotonation. Ensure you are using at least one equivalent of the base.

  • Reaction Temperature: Some alkylations require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing it. Conversely, excessive heat can cause decomposition.

  • Solvent Choice: The solvent must be appropriate for the chosen base and stable under the reaction conditions. For instance, using a protic solvent like ethanol with a strong base like NaH is not advisable as they will react. Polar aprotic solvents like DMF or DMSO are often effective.[1]

Q2: My reaction is producing a mixture of N- and O-alkylated products. How can I improve the selectivity?

A2: The N- vs. O-alkylation ratio is highly dependent on the solvent and counter-ion.[2] this compound exists in tautomeric equilibrium with its pyridazinone form. This ambident nucleophile can be alkylated at either the nitrogen or the oxygen atom.

  • To favor O-alkylation:

    • Solvent: Use polar aprotic solvents like DMF, DMSO, or acetone.[2][3] These solvents solvate the cation but not the oxygen of the pyridazinolate anion, leaving it more nucleophilic.

    • Base/Counter-ion: Use bases with larger cations (e.g., K₂CO₃, Cs₂CO₃). These cations associate less tightly with the oxygen, increasing its reactivity.

    • Leaving Group: Harder leaving groups on the electrophile may favor reaction at the harder oxygen nucleophile.

  • To favor N-alkylation:

    • Solvent: Use polar protic solvents like ethanol or methanol. These solvents can hydrogen-bond with the oxygen atom, making it less nucleophilic and favoring attack by the "softer" nitrogen atom.

    • Base/Counter-ion: Use bases with smaller cations (e.g., NaH, LiH). These cations coordinate more tightly to the oxygen atom, sterically hindering it and promoting N-alkylation.

Q3: My starting materials are not dissolving properly. What can I do?

A3: Poor solubility is a common issue that can halt a reaction.

  • Select a Better Solvent: If your pyridazinol or base is not dissolving, switch to a more polar solvent. Polar aprotic solvents like DMF and DMSO are excellent solvents for a wide range of organic molecules and inorganic salts.[1]

  • Increase Temperature: Gently warming the mixture can often help dissolve the reagents.

  • Sonication: Using an ultrasonic bath can help break up solid particles and improve dissolution.

  • Phase-Transfer Catalyst: In biphasic systems (e.g., toluene/water with NaOH), a phase-transfer catalyst (like TBAB) can be used to shuttle the pyridazinolate anion into the organic phase to react with the electrophile.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for reactions with this compound?

A1: Polar aprotic solvents are generally the most effective and versatile for reactions like alkylation.

  • Dimethylformamide (DMF): Excellent solvating power for the pyridazinol and many inorganic bases (e.g., K₂CO₃, NaH).

  • Dimethyl Sulfoxide (DMSO): Higher boiling point than DMF, allowing for higher reaction temperatures. It is also a superb solvent for many substrates.[1] Be aware that it can be challenging to remove under vacuum.

  • Acetonitrile (ACN): A good option with a lower boiling point, making for easier workup.

  • Tetrahydrofuran (THF): A less polar option, often used with very strong bases like NaH or BuLi.

Q2: How does the choice of base affect my solvent selection?

A2: The base and solvent must be compatible.

  • Hydrides (NaH, KH): Must be used in anhydrous aprotic solvents (e.g., THF, DMF). They react violently with protic solvents like water or alcohols.

  • Carbonates (K₂CO₃, Cs₂CO₃): Commonly used in polar aprotic solvents like DMF or acetone where they have moderate solubility.

  • Hydroxides (NaOH, KOH): Can be used in polar protic solvents or in aprotic solvents like DMSO.[1][3] They can also be used in two-phase systems with a phase-transfer catalyst.

  • Alkoxides (t-BuOK): Typically used in the corresponding alcohol (t-BuOH) or in aprotic solvents like THF.[1]

Q3: Can I use a non-polar solvent like toluene or benzene?

A3: While possible, it is often less efficient. The pyridazinol and its salt are quite polar and will have low solubility in non-polar solvents.[1] These solvents are typically only used if a specific protocol, such as one involving azeotropic removal of water or a phase-transfer catalyst, calls for them.

Data on Solvent Effects

SolventSolvent TypeTypical BaseExpected Major ProductRationale
DMF Polar AproticK₂CO₃, NaHO-AlkylationSolvates cation, leaving oxygen nucleophilic.
DMSO Polar AproticKOH, t-BuOKO-AlkylationStrong cation solvation promotes O-attack.[1][3]
Acetone Polar AproticK₂CO₃O-AlkylationLess polar than DMF, but effective for carbonates.
THF AproticNaHMixed / N-AlkylationLess polar; tight ion-pairing with Na⁺ can favor N-attack.
Ethanol Polar ProticNaOEtN-AlkylationHydrogen bonding deactivates the oxygen atom.

Disclaimer: This data is illustrative and based on general principles of ambident nucleophile reactivity. Optimal conditions for this compound should be determined experimentally.

General Experimental Protocol (O-Alkylation Example)

This protocol provides a starting point for optimizing the O-alkylation of this compound.

Diagram: Solvent Optimization Workflow

SolventOptimization start Define Reaction (Substrate, Reagent, Product) select_solvents Select Initial Solvents (e.g., DMF, ACN, THF) start->select_solvents run_parallel Run Small-Scale Parallel Reactions (Constant Temp & Time) select_solvents->run_parallel monitor Monitor Progress (TLC, LC-MS) run_parallel->monitor analyze Analyze Results (Yield, Purity, Selectivity) monitor->analyze analyze->select_solvents Re-screen if needed scale_up Select Best Solvent and Scale Up Reaction analyze->scale_up

Caption: Workflow for experimental solvent screening.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent & Base: Add anhydrous DMF, followed by anhydrous potassium carbonate (1.5 eq).

  • Stirring: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into cold water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

References

Technical Support Center: Crystallization of 3,6-Dimethylpyridazin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 3,6-Dimethylpyridazin-4-ol. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving in the chosen solvent.

A1: This issue typically arises from using an inappropriate solvent or insufficient solvent volume. This compound, as a polar heterocyclic compound, is expected to be soluble in polar organic solvents.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using a suitable polar solvent. Good starting points for pyridazinone derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[1][2][3][4]

    • Increase Solvent Volume: Add a small amount of additional hot solvent. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the compound to ensure successful recrystallization upon cooling.[5][6]

    • Heating: Make sure the solvent is heated to its boiling point to maximize solubility.

    • Solvent Screening: If the compound remains insoluble, a different solvent may be required. Perform a small-scale solubility test with various solvents to identify a more suitable one.

Q2: After dissolving the compound and cooling the solution, no crystals are forming.

A2: The absence of crystal formation upon cooling could be due to several factors, including the solution not being supersaturated or the presence of impurities that inhibit crystallization.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[6]

      • Seeding: If you have a few crystals of pure this compound, add a single "seed" crystal to the solution to initiate crystallization.[6]

    • Increase Supersaturation:

      • Evaporation: Partially evaporate the solvent to increase the concentration of the compound.

      • Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.

    • Anti-Solvent Addition: If using a single solvent system is unsuccessful, consider a two-solvent system. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until the solution becomes slightly turbid. The two solvents must be miscible.

Q3: The crystals that formed are very small, like a powder.

A3: The formation of very small crystals is often a result of rapid cooling, which leads to rapid nucleation.

  • Troubleshooting Steps:

    • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Insulating the flask can help to slow down the cooling process.

    • Re-dissolve and Cool Slowly: Reheat the solution until the crystals dissolve again, and then allow it to cool more slowly.

Q4: The crystallized product is an oil, not solid crystals.

A4: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is too concentrated.

  • Troubleshooting Steps:

    • Add More Solvent: Reheat the solution to dissolve the oil, then add more solvent to decrease the concentration.

    • Slower Cooling: Cool the solution more slowly to allow for proper crystal lattice formation.

    • Change Solvent: The chosen solvent may not be appropriate. A solvent with a lower boiling point might be necessary.

Q5: The yield of my crystallized product is very low.

A5: A low yield can be caused by using too much solvent, incomplete crystallization, or loss of product during filtration and washing.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve the compound.

    • Maximize Crystallization: After cooling to room temperature, place the flask in an ice bath to maximize the amount of product that crystallizes out of the solution.

    • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove impurities without dissolving a significant amount of the product.

    • Second Crop: The remaining solution (mother liquor) can be concentrated by evaporation to obtain a second crop of crystals, which may be of lower purity.

General Solubility of Pyridazinone Derivatives

The following table summarizes the general solubility of pyridazinone derivatives in common laboratory solvents. This information can be used as a starting point for solvent selection for the crystallization of this compound.

Solvent ClassExamplesGeneral Solubility of Pyridazinone Derivatives
Polar Protic Water, Ethanol, Methanol, IsopropanolGenerally soluble, especially when heated.
Polar Aprotic Acetone, Ethyl Acetate, Dioxane, DMSOOften soluble.[1][7]
Non-polar Hexane, TolueneGenerally insoluble.

Note: This table provides qualitative guidance. Experimental verification of solubility is recommended.

Experimental Protocol: General Crystallization of this compound

This is a general procedure for the recrystallization of this compound. The specific solvent and volumes may need to be optimized for your particular sample.

  • Solvent Selection: Based on solubility tests, choose a suitable solvent (e.g., ethanol).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture to the solvent's boiling point while stirring to dissolve the solid.

    • If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any remaining solvent.

Troubleshooting Workflow

G cluster_start Start cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve insoluble Insoluble Impurities? dissolve->insoluble hot_filter Hot Filtration insoluble->hot_filter Yes cool Cool Slowly insoluble->cool No hot_filter->cool no_crystals No Crystals? cool->no_crystals induce Induce Crystallization (Scratch/Seed) no_crystals->induce Yes oiling_out Oiling Out? no_crystals->oiling_out No induce->cool reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes isolate Isolate via Filtration oiling_out->isolate No reheat_add_solvent->cool wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end_product Pure Crystals dry->end_product

Caption: Troubleshooting workflow for the crystallization of this compound.

References

preventing degradation of 3,6-Dimethylpyridazin-4-ol during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3,6-Dimethylpyridazin-4-ol to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar pyridazinone structures are susceptible to degradation through oxidation, hydrolysis, and photodegradation. The pyridazinone ring, being electron-rich, can be prone to oxidative processes. Hydrolysis may occur, particularly if the compound is stored in a humid environment or in solution. Photodegradation can be initiated by exposure to UV or visible light, leading to the formation of impurities.

Q2: What are the visible signs of this compound degradation?

Degradation of this compound may manifest as a change in physical appearance, such as a color change from its typical off-white or pale yellow to a darker shade. You might also observe clumping of the solid material due to moisture absorption. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the purity of the compound.

Q3: How can I detect and quantify the degradation of this compound?

The most reliable method for detecting and quantifying degradation is through stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique. A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound.

Troubleshooting Guide

Issue: I suspect my sample of this compound has degraded.

Step 1: Visual Inspection

  • Question: Has the color or physical state of the compound changed since it was first received?

  • Action: Note any changes in color (e.g., darkening) or texture (e.g., clumping).

Step 2: Analytical Confirmation

  • Question: Have you performed an analytical test to confirm the purity of the material?

  • Action: Analyze the sample using a validated stability-indicating HPLC method. Compare the purity results to the certificate of analysis provided by the supplier.

Step 3: Review Storage Conditions

  • Question: How has the compound been stored (temperature, humidity, light exposure)?

  • Action: Verify that the storage conditions align with the recommendations in the table below. If not, improper storage is a likely cause of degradation.

Recommended Storage Conditions

To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes the risk of oxidation.
Light Exposure Amber Vial or Light-Proof ContainerProtects the compound from photodegradation.
Humidity Low Humidity / DesiccatorPrevents hydrolysis and moisture-related degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Method optimization and validation are required for specific applications.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape) is a good starting point.

    • Example Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically in the range of 220-350 nm).

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity of the sample can be calculated based on the peak area of this compound relative to the total peak area of all components.

Visualizations

The following diagrams illustrate key concepts related to the degradation and proper handling of this compound.

DegradationPathways Compound This compound Oxidation Oxidation Compound->Oxidation O2, light, metal ions Hydrolysis Hydrolysis Compound->Hydrolysis H2O Photodegradation Photodegradation Compound->Photodegradation UV/Vis Light DegradationProducts Degradation Products Oxidation->DegradationProducts Hydrolysis->DegradationProducts Photodegradation->DegradationProducts

Caption: Potential degradation pathways for this compound.

TroubleshootingWorkflow Start Suspicion of Degradation Visual Visual Inspection (Color, Texture) Start->Visual Analysis HPLC Analysis Visual->Analysis Change Observed Visual->Analysis No Change Degraded Compound Degraded - Quarantine Lot - Order New Stock Analysis->Degraded Purity < Specification Stable Compound Stable - Continue Use Analysis->Stable Purity Meets Specification Storage Review Storage Conditions (Temp, Light, Humidity) ImproperStorage Improper Storage Identified - Correct Conditions - Re-analyze After Time Storage->ImproperStorage Deviation Found ProperStorage Proper Storage Confirmed Storage->ProperStorage No Deviation Degraded->Storage

Caption: Troubleshooting workflow for suspected degradation.

Caption: Decision tree for selecting appropriate storage conditions.

Technical Support Center: Regioselective Synthesis of 3,6-Dimethylpyridazin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 3,6-dimethylpyridazin-4-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of the this compound core structure?

A1: The synthesis of the this compound core typically begins with the condensation of a 1,2-dicarbonyl compound with a hydrazine derivative. A common and accessible starting material is 2,3-pentanedione. The reaction with hydrazine hydrate will form the pyridazine ring.

Q2: What is the primary challenge in the regioselective functionalization of this compound?

A2: The main challenge lies in controlling the regioselectivity of electrophilic or nucleophilic substitution reactions on the pyridazine ring. The two methyl groups and the hydroxyl group influence the electron density and steric accessibility of the ring positions, potentially leading to a mixture of isomers. For instance, direct C-H functionalization can be challenging due to the coordinating ability of the pyridazine nitrogen atoms, which can complicate the action of metal catalysts.[1]

Q3: Can I use palladium-catalyzed cross-coupling reactions for the functionalization of this pyridazine system?

A3: Yes, palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-C and C-N bonds on pyridazine rings. However, success depends on the pre-functionalization of the ring, for example, by introducing a halide at a specific position. The regioselective introduction of this halide can itself be a challenge. The choice of palladium catalyst and ligands is crucial for the success of these reactions.

Troubleshooting Guides

Problem 1: Low yield in the initial ring formation of 3,6-dimethylpyridazine.
Possible Cause Suggested Solution
Incomplete reactionIncrease reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS.
Side reactionsControl the temperature carefully, as higher temperatures can lead to decomposition or polymerization. Ensure the purity of starting materials.
Inefficient work-upOptimize the extraction and purification steps to minimize product loss.
Problem 2: Poor regioselectivity during functionalization (e.g., halogenation or nitration).
Possible Cause Suggested Solution
Similar reactivity of ring positionsModify the reaction conditions (temperature, solvent, catalyst) to enhance the subtle differences in reactivity.
Steric hindranceUtilize bulkier or less bulky reagents to favor substitution at a specific position.
Electronic effects of substituentsConsider protecting the hydroxyl group to alter the electronic distribution of the ring and direct the substitution.
Problem 3: Difficulty with C-H activation for direct functionalization.
Possible Cause Suggested Solution
Catalyst inhibition by pyridazine nitrogenUse a directing group to guide the catalyst to the desired C-H bond. Alternatively, pyridine N-oxide mediated C-H activation can be explored as a strategy to temporarily block the nitrogen's coordinating ability.[1]
Harsh reaction conditionsScreen different transition metal catalysts (e.g., Rh, Mn) and ligands to find milder and more selective conditions.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dimethylpyridazine

This protocol describes a general method for the formation of the 3,6-dimethylpyridazine core.

  • Reaction Setup: To a solution of 2,3-pentanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3,6-dimethylpyridazine.

Protocol 2: Regioselective Halogenation (Example)

This protocol provides a general approach to introducing a halogen for further functionalization. The exact conditions will need to be optimized for regioselectivity.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., chloroform, acetic acid).

  • Reagent Addition: Add N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography to separate any regioisomers.

Data Presentation

Table 1: Hypothetical Yields for the Synthesis of 3,6-Dimethylpyridazine under Different Conditions.

Solvent Temperature (°C) Reaction Time (h) Yield (%)
EthanolReflux475
Acetic AcidReflux482
EthanolRoom Temp2445
Acetic Acid80680

Visualizations

Logical Relationship of Synthesis Challenges

challenges cluster_synthesis Synthesis of this compound Derivatives cluster_issues Common Issues A Starting Materials (e.g., 2,3-pentanedione + Hydrazine) B Ring Formation (3,6-Dimethylpyridazine Core) A->B Condensation C Regioselective Functionalization (e.g., Halogenation, Nitration) B->C Key Challenge: Regiocontrol X Low Yield B->X D Further Derivatization (e.g., Cross-Coupling) C->D Pd-Catalysis, C-H Activation Y Mixture of Isomers C->Y Z Byproduct Formation C->Z E Final Product D->E workflow cluster_step1 Step 1: Ring Formation cluster_step2 Step 2: Regioselective Halogenation A Mix 2,3-pentanedione and Hydrazine Hydrate B Reflux in Ethanol A->B C Work-up and Purification B->C D 3,6-Dimethylpyridazine C->D E Dissolve Pyridazine in Chloroform D->E F Add NBS at 0°C E->F G Reaction and Quenching F->G H Purification (Separation of Isomers) G->H I Halogenated Derivative H->I

References

Technical Support Center: Purification of 3,6-Dimethylpyridazin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,6-Dimethylpyridazin-4-ol. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Encountering issues during the purification of this compound is common. This guide addresses potential problems, their probable causes, and recommended solutions.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Crystal Formation during Recrystallization - Incorrect solvent choice (compound is too soluble).- Insufficient concentration of the compound.- Cooling too rapidly.- Screen a variety of solvents or solvent mixtures.- Concentrate the solution by slowly evaporating some of the solvent.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.
Oiling Out Instead of Crystallizing - The boiling point of the solvent is too high, causing the compound to melt before dissolving.- The solution is supersaturated.- Presence of impurities that inhibit crystallization.- Choose a solvent with a lower boiling point.- Add a small amount of additional hot solvent to dissolve the oil, then cool slowly.- Attempt a preliminary purification step (e.g., short silica plug) to remove gross impurities.
Poor Recovery After Recrystallization - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the filtrate in an ice bath to minimize solubility.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling.
Compound Decomposes on Silica Gel Column - The compound is sensitive to the acidic nature of silica gel.- Use a less acidic stationary phase like alumina (basic or neutral).- Deactivate the silica gel by pre-treating it with a small amount of a polar solvent like triethylamine in the eluent.
Streaking or Tailing on TLC/Column Chromatography - The compound is highly polar and interacts strongly with the stationary phase.- The sample is overloaded on the TLC plate or column.- Add a polar modifier to the eluent (e.g., a small percentage of methanol or acetic acid).- Use a more polar stationary phase (e.g., reverse-phase C18).- Apply a more dilute sample to the TLC plate or use a larger column for the amount of material.
No Sublimate Formation during Sublimation - The temperature is too low.- The vacuum is not sufficient.- Gradually increase the temperature, monitoring for any signs of decomposition.- Ensure a high vacuum is achieved and that there are no leaks in the system.
Low Purity after Preparative HPLC - Poor separation of closely eluting impurities.- Column overloading.- Inappropriate mobile phase.- Optimize the mobile phase composition and gradient.- Reduce the amount of sample injected onto the column.- Screen different stationary phases (e.g., C18, Phenyl-Hexyl).

Frequently Asked Questions (FAQs)

Q1: What are the most common alternative purification techniques to column chromatography for this compound?

A1: The most common and effective alternative purification techniques are recrystallization, sublimation, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For a polar compound like this compound, polar solvents should be screened. Ethanol, isopropanol, acetonitrile, and water, or mixtures of these, are good starting points.[1] A systematic approach to solvent screening is recommended.

Q3: My compound is an oil and won't crystallize. What should I do?

A3: "Oiling out" is a common problem. Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists. Then, warm the mixture until it becomes clear and allow it to cool slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

Q4: When is sublimation a suitable purification method?

A4: Sublimation is an excellent method for purifying compounds that have a sufficiently high vapor pressure and are thermally stable. It is particularly effective at removing non-volatile or less volatile impurities.[2] This technique is generally used for small to medium-scale purifications.

Q5: What are the key parameters to control during sublimation?

A5: The two primary parameters to control are temperature and pressure. A high vacuum is crucial to lower the sublimation temperature and prevent thermal decomposition. The temperature should be high enough to achieve a reasonable rate of sublimation but below the compound's melting or decomposition point.

Q6: How can I develop a preparative HPLC method for this compound?

A6: Method development for preparative HPLC typically starts with analytical scale experiments to find a suitable stationary phase and mobile phase that provide good separation of the target compound from its impurities.[3][4] For a polar compound like this compound, reverse-phase chromatography on a C18 column with a mobile phase of water and acetonitrile or methanol is a common starting point. A gradient elution is often necessary to achieve good separation.

Q7: What are some common impurities I might encounter?

A7: Common impurities can include unreacted starting materials, by-products from side reactions, and reagents used in the synthesis. The specific impurities will depend on the synthetic route used to prepare this compound. A thorough analysis of the crude product by techniques like LC-MS is recommended to identify the major impurities.

Experimental Protocols

Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined experimentally.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, water, and mixtures thereof) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Sublimation Protocol

This protocol is a starting point for the purification of this compound by sublimation.

  • Apparatus Setup: Place the crude, dry this compound in a sublimation apparatus.

  • Vacuum: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Cooling: Fill the cold finger with a coolant (e.g., cold water or a dry ice/acetone slurry).

  • Heating: Gently heat the bottom of the sublimation apparatus containing the crude material. The temperature should be gradually increased until sublimation is observed.

  • Collection: The purified compound will deposit on the cold finger. Continue the process until a sufficient amount of sublimate has been collected or the crude material is exhausted.

  • Isolation: Turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.

Preparative HPLC Protocol

This is a suggested starting method for the purification of this compound by preparative HPLC. Optimization will be required.

  • Column: C18, 5 µm, 21.2 x 150 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10-50% B over 20 minutes

  • Flow Rate: 20 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: Dependent on sample concentration and column loading capacity.

Data Presentation

The following tables provide estimated quantitative data for the purification of this compound. These are typical values and may vary depending on the specific experimental conditions and the purity of the starting material.

Table 1: Recrystallization Solvent Screening (Qualitative)

SolventSolubility at RTSolubility when HotCrystal Formation on Cooling
WaterLowModerateYes
EthanolModerateHighYes
IsopropanolLowHighYes
AcetonitrileModerateHighPossible
Ethyl AcetateLowModeratePossible
HexaneInsolubleInsolubleNo

Table 2: Typical Recovery and Purity for Different Purification Techniques

Purification TechniqueTypical Recovery (%)Typical Purity (%)
Recrystallization60 - 85> 98
Sublimation40 - 70> 99
Preparative HPLC70 - 90> 99.5

Visualizations

experimental_workflow crude Crude this compound analysis Purity Analysis (TLC, LC-MS) crude->analysis decision Purity Acceptable? analysis->decision pure Pure Product decision->pure Yes recrystallization Recrystallization decision->recrystallization No sublimation Sublimation decision->sublimation No prep_hplc Preparative HPLC decision->prep_hplc No recrystallization->analysis sublimation->analysis prep_hplc->analysis

Caption: A decision-making workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Identified check_solubility Recrystallization Issue? start->check_solubility check_stability Chromatography Issue? start->check_stability check_conditions Sublimation Issue? start->check_conditions oiling_out Oiling Out check_solubility->oiling_out Yes low_recovery Low Recovery check_solubility->low_recovery Yes streaking Streaking/Tailing check_stability->streaking Yes decomposition Decomposition check_stability->decomposition Yes no_sublimate No Sublimate check_conditions->no_sublimate Yes

Caption: A logical flow for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 3,6-Dimethylpyridazin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 3,6-Dimethylpyridazin-4-ol. Our aim is to help you optimize your reaction conditions and reduce overall reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

The synthesis of this compound typically proceeds via a condensation reaction between a 1,4-dicarbonyl compound and hydrazine or a hydrazine derivative. The initial cyclization forms a dihydropyridazine, which is then oxidized to the desired pyridazine derivative. The "-ol" form is a tautomer of the pyridazinone structure.

Q2: What are the key factors influencing the reaction time?

Several factors can significantly impact the reaction time, including:

  • Temperature: Higher temperatures generally accelerate the reaction rate.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway.

  • Catalyst: The presence and type of catalyst (e.g., acid or base) can dramatically reduce the activation energy and shorten the reaction time.

  • Concentration of Reactants: Higher concentrations can lead to faster reaction rates, but may also increase the likelihood of side reactions.

Q3: Are there any common side reactions to be aware of?

Yes, potential side reactions include the formation of hydrazones from the reaction of hydrazine with individual carbonyl groups without subsequent cyclization, and over-oxidation or degradation of the product under harsh conditions.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Slow or incomplete reaction 1. Insufficient temperature.2. Inappropriate solvent.3. Low concentration of reactants.4. Inactive catalyst.1. Gradually increase the reaction temperature while monitoring for side product formation.2. Experiment with different solvents to improve reactant solubility (e.g., ethanol, acetic acid).[1][2]3. Increase the concentration of the limiting reagent.4. Ensure the catalyst is fresh and active. Consider trying a different catalyst (e.g., a stronger acid).
Low yield of desired product 1. Competing side reactions.2. Product degradation.3. Inefficient workup and purification.1. Optimize the reaction temperature and time to minimize the formation of byproducts.2. Use a milder oxidizing agent or perform the oxidation at a lower temperature.3. Refine the extraction and chromatography procedures to minimize product loss.
Formation of an unexpected product 1. Incorrect starting materials.2. Isomerization or rearrangement under reaction conditions.1. Verify the identity and purity of all starting materials using appropriate analytical techniques (e.g., NMR, IR).2. Analyze the reaction mixture at different time points to identify intermediates and understand the reaction pathway.

Data on Reaction Time Optimization

The following table summarizes hypothetical experimental data to illustrate how different parameters can be systematically varied to reduce the reaction time for the synthesis of this compound.

Experiment ID Temperature (°C) Solvent Catalyst (mol%) Reaction Time (h) Yield (%)
180EthanolNone1265
2100EthanolNone870
3100Acetic AcidNone675
4100Acetic AcidH₂SO₄ (1)385
5120Acetic AcidH₂SO₄ (1)282

Experimental Protocols

A common synthetic route for pyridazines involves the reaction of a 1,4-diketone with hydrazine.[3] For this compound, a suitable starting material would be a keto-ester or a diketo-acid derivative.

Proposed Synthesis of this compound:

  • Cyclization: A mixture of a suitable 1,4-dicarbonyl precursor (e.g., a 2-acetyl-4-oxopentanoate derivative) and hydrazine hydrate in a solvent such as ethanol or acetic acid is refluxed.[1]

  • Oxidation: The resulting dihydropyridazinone is then oxidized to the aromatic pyridazinone. Common oxidizing agents include palladium on carbon (Pd/C) with a hydrogen acceptor or air oxidation.[1]

  • Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation 1,4-Dicarbonyl 1,4-Dicarbonyl Cyclization Cyclization 1,4-Dicarbonyl->Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclization Oxidation Oxidation Cyclization->Oxidation Workup Workup Oxidation->Workup Purification Purification Workup->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Reaction Time is Too Long check_temp Is Temperature Optimized? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_solvent Is Solvent Appropriate? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Test Alternative Solvents check_solvent->change_solvent No check_catalyst Is a Catalyst Being Used? check_solvent->check_catalyst Yes change_solvent->check_catalyst add_catalyst Introduce a Suitable Catalyst check_catalyst->add_catalyst No optimize_catalyst Optimize Catalyst Loading check_catalyst->optimize_catalyst Yes end_point Reaction Time Reduced add_catalyst->end_point optimize_catalyst->end_point

Caption: Troubleshooting guide for reducing reaction time.

References

managing exothermic reactions in 3,6-Dimethylpyridazin-4-ol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,6-Dimethylpyridazin-4-ol. The primary focus is on the safe management of exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: Is the synthesis of this compound expected to be an exothermic reaction?

A1: Yes, the reaction of a 1,4-dicarbonyl compound with hydrazine or its derivatives to form a pyridazine ring is a condensation reaction that is typically exothermic. The release of heat is due to the formation of stable chemical bonds in the pyridazine ring and the elimination of water molecules. The extent of the exotherm will depend on the specific reactants, their concentration, the solvent used, and the reaction scale.

Q2: What are the primary safety concerns when dealing with an exothermic reaction in this synthesis?

A2: The primary safety concerns are:

  • Thermal Runaway: An uncontrolled increase in temperature can lead to a rapid rise in pressure within the reaction vessel, potentially causing an explosion.[1] A runaway reaction occurs when the rate of heat generation exceeds the rate of heat removal.[1][2]

  • Side Reactions and Impurity Formation: High temperatures can promote the formation of unwanted byproducts, reducing the yield and purity of the desired this compound.

  • Solvent Boiling: If the reaction temperature exceeds the boiling point of the solvent, it can lead to a dangerous pressure buildup and loss of solvent.

  • Hydrazine Handling: Hydrazine and its derivatives are toxic and potentially carcinogenic.[3][4] Proper personal protective equipment (PPE) and handling procedures are essential.

Q3: What are the key parameters to control for managing the exotherm?

A3: The key parameters to control are:

  • Rate of Reagent Addition: Slow, controlled addition of one reagent to the other is crucial to manage the rate of heat generation.

  • Reaction Temperature: Maintaining a consistent and optimal temperature is vital. This is achieved through effective cooling and monitoring.

  • Stirring: Efficient stirring ensures uniform temperature distribution and prevents the formation of localized hot spots.

  • Concentration of Reactants: Using appropriate concentrations can help to moderate the reaction rate and heat output.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Sudden and rapid increase in reaction temperature (Thermal Runaway) - Addition of reagent is too fast.- Inadequate cooling.- Stirrer failure.- Incorrect reactant concentration (too high).- Immediately stop the addition of reagents.- Increase cooling to the maximum.- If safe to do so, add a pre-cooled, inert solvent to dilute the reaction mixture.- In extreme cases, activate emergency protocols, which may include quenching the reaction or evacuating the area.[5]
Low yield of this compound - Side reactions due to poor temperature control (too high or too low).- Incomplete reaction.- Loss of product during workup.- Optimize the reaction temperature by conducting small-scale experiments.- Ensure a consistent temperature is maintained throughout the reaction.- Monitor the reaction progress using techniques like TLC or LC-MS to ensure completion.- Review and optimize the purification and isolation steps.
Formation of significant impurities - High reaction temperature leading to decomposition or side reactions.- Localized hot spots due to poor mixing.- Incorrect stoichiometry of reactants.- Lower the reaction temperature and ensure precise control.- Improve stirring efficiency by using an appropriate stirrer and vessel geometry.- Carefully control the molar ratios of the reactants.
Reaction does not initiate - Reaction temperature is too low.- Low reactivity of starting materials.- Presence of inhibitors.- Gradually and carefully increase the temperature while monitoring for any signs of an exotherm.- Consider using a catalyst if applicable to pyridazine synthesis.- Ensure the purity of starting materials and solvents.

Experimental Protocols

Illustrative Synthesis of a 3,6-Dimethylpyridazine Derivative

The following is an adapted protocol based on the synthesis of 3,6-dimethylpyridazine, illustrating the key steps for controlling an exothermic reaction.[6] This is not a direct protocol for this compound and must be adapted and optimized.

Reactants:

  • A suitable 1,4-dicarbonyl precursor to this compound

  • Hydrazine monohydrate

  • Ethanol (or another suitable solvent)

Procedure:

  • Setup: Assemble a reaction vessel equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser. The vessel should be placed in a cooling bath (e.g., an ice-water bath or a cryostat).

  • Initial Charge: Charge the reaction vessel with the 1,4-dicarbonyl precursor dissolved in ethanol. Begin stirring and cool the solution to a predetermined starting temperature (e.g., 0-5 °C).

  • Controlled Addition: Add the hydrazine monohydrate dropwise from the dropping funnel to the stirred solution. The rate of addition should be carefully controlled to maintain the reaction temperature within a narrow range (e.g., ±2 °C).

  • Monitoring: Continuously monitor the internal temperature of the reaction. If the temperature begins to rise rapidly, immediately slow down or stop the addition of hydrazine and increase the cooling.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the controlled temperature for a specified period to ensure the reaction goes to completion. The progress can be monitored by TLC or other analytical methods.

  • Workup: Once the reaction is complete, proceed with the appropriate workup and purification steps.

Quantitative Data Summary

The following table provides an example of key reaction parameters that should be recorded and optimized to manage the exotherm during the synthesis. The values are illustrative and will need to be determined experimentally for the specific synthesis of this compound.

ParameterExample ValuePurpose
Initial Temperature 5 °CTo ensure the reaction starts under controlled conditions.
Addition Rate of Hydrazine 1 mL/minTo control the rate of heat generation.
Maximum Allowed Temperature 15 °CTo prevent runaway reactions and minimize side products.
Stirring Speed 300 RPMTo ensure homogenous heat distribution.
Concentration of Dicarbonyl 1.0 M in EthanolTo moderate the reaction rate.

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Start: Assemble Reaction Apparatus charge Charge Reactor with 1,4-Dicarbonyl and Solvent start->charge cool Cool Reactor to Starting Temperature (e.g., 5°C) charge->cool add_hydrazine Slowly Add Hydrazine Monohydrate cool->add_hydrazine monitor_temp Continuously Monitor Temperature add_hydrazine->monitor_temp control_temp Adjust Addition Rate and Cooling to Maintain Temperature monitor_temp->control_temp Temperature deviates? addition_complete Addition Complete monitor_temp->addition_complete Addition finished control_temp->add_hydrazine stir Continue Stirring at Controlled Temperature addition_complete->stir check_completion Monitor Reaction Completion (TLC/LC-MS) stir->check_completion quench Quench Reaction (if necessary) check_completion->quench isolate Isolate and Purify Product quench->isolate end End isolate->end

Caption: Experimental workflow for managing an exothermic reaction.

Troubleshooting_Flowchart decision decision issue issue start Start Troubleshooting issue_node Identify the Issue start->issue_node decision_temp decision_temp issue_node->decision_temp Issue: Temperature Spike decision_yield decision_yield issue_node->decision_yield Issue: Low Yield decision_purity decision_purity issue_node->decision_purity Issue: High Impurity action_stop_add Stop Reagent Addition decision_temp->action_stop_add Yes action_increase_cooling Increase Cooling action_stop_add->action_increase_cooling action_dilute Dilute with Cold Solvent action_increase_cooling->action_dilute action_optimize_temp Optimize Reaction Temperature decision_yield->action_optimize_temp Yes action_check_completion Ensure Reaction Completion action_optimize_temp->action_check_completion action_optimize_workup Optimize Workup Procedure action_check_completion->action_optimize_workup action_lower_temp Lower Reaction Temperature decision_purity->action_lower_temp Yes action_improve_stirring Improve Stirring action_lower_temp->action_improve_stirring action_check_stoichiometry Verify Stoichiometry action_improve_stirring->action_check_stoichiometry

Caption: Troubleshooting decision-making for exothermic reactions.

References

Technical Support Center: Improving the Solubility of 3,6-Dimethylpyridazin-4-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3,6-Dimethylpyridazin-4-ol in biological assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?

A1: Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. It often occurs when the concentration of the compound exceeds its solubility limit in the final assay buffer. This can happen when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous buffer. The organic solvent concentration may not be sufficient to keep the compound dissolved at the desired final concentration.

Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?

A2: While the tolerance can be cell-line dependent, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects. Some sensitive assays may even require lower concentrations, such as 0.1%.

Q3: Can changes in pH affect the solubility of this compound?

A3: Yes, the solubility of compounds with ionizable groups can be significantly influenced by pH. As an ol-containing pyridazine derivative, this compound may exhibit different solubility profiles at varying pH levels. It is crucial to determine the pKa of the compound to predict how pH adjustments will affect its solubility. For weak acids, solubility increases as the pH rises above the pKa.[1][2][3]

Q4: Are there any alternative solvents to DMSO for preparing stock solutions?

A4: Yes, other water-miscible organic solvents can be used, such as ethanol, propylene glycol, and polyethylene glycols (PEGs).[4][5] The choice of solvent will depend on the specific compound and the tolerance of the biological assay system. It is important to perform solvent toxicity controls to ensure the chosen solvent does not interfere with the assay.

Q5: How can I determine the solubility of this compound in my specific assay buffer?

A5: You can experimentally determine the solubility by preparing a series of dilutions of your compound in the assay buffer. After an equilibration period, the solutions can be visually inspected for precipitation or analyzed for turbidity using a spectrophotometer.[6] This will help you establish the upper concentration limit for your experiments.

Troubleshooting Guide

Issue: Compound Precipitation Upon Dilution

Symptoms:

  • Visible precipitate or cloudiness in the assay plate wells.

  • Inconsistent or non-reproducible assay results.

  • Artifacts observed during microscopic imaging.[7]

Possible Causes:

  • The compound's aqueous solubility is exceeded.

  • The concentration of the organic co-solvent is too low in the final assay medium.

  • The compound is interacting with components in the cell culture medium, such as proteins or salts, leading to precipitation.[7]

Solutions:

StrategyDescriptionKey Considerations
Co-solvent Optimization Increase the solubility by using a water-miscible organic solvent.[4][5][8][9]The final concentration of the co-solvent should be non-toxic to the biological system. Always include a vehicle control.
pH Adjustment Modify the pH of the assay buffer to a level where the compound is more soluble.[1][2][3]Ensure the adjusted pH is compatible with the biological assay and does not affect the activity of other components.
Use of Surfactants Incorporate non-ionic surfactants like Tween® 80 or Pluronic® F-68 to form micelles that can encapsulate the compound.[10]The concentration of the surfactant should be below its critical micelle concentration (CMC) and tested for any cytotoxic or off-target effects.
Employ Cyclodextrins Utilize cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes with the compound, thereby increasing its aqueous solubility.[11][12][13][14][15]The type and concentration of cyclodextrin need to be optimized for the specific compound and assay.
Particle Size Reduction For suspension formulations, reducing the particle size can increase the dissolution rate.[10][16]This is more applicable for in vivo studies but can be a consideration for certain in vitro assays.

Experimental Protocols

Protocol 1: Co-solvent Solubility Enhancement
  • Prepare Stock Solutions: Dissolve this compound in various water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) to create high-concentration stock solutions (e.g., 10 mM).

  • Serial Dilutions: Prepare serial dilutions of the stock solutions in the respective pure organic solvent.

  • Aqueous Dilution: Add a small, fixed volume of each dilution to your aqueous assay buffer.

  • Observation: Equilibrate for a set period (e.g., 1-2 hours) at the assay temperature and visually inspect for precipitation.

  • Quantification (Optional): Measure the turbidity of the solutions using a spectrophotometer at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify the extent of precipitation.[6]

  • Determine Maximum Soluble Concentration: Identify the highest concentration that remains in solution for each co-solvent.

  • Vehicle Control: Always include a vehicle control in your biological assay containing the same final concentration of the co-solvent used to dissolve the test compound.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add Compound: Add an excess amount of solid this compound to each buffer.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).

  • Separation: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Plot Data: Plot the solubility as a function of pH to determine the optimal pH range for your experiments.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_solubilization Solubilization Strategy cluster_assay Biological Assay stock This compound stock_solution Concentrated Stock Solution stock->stock_solution solvent Organic Solvent (e.g., DMSO) solvent->stock_solution strategy Choose Strategy stock_solution->strategy cosolvent Co-solvent strategy->cosolvent ph_adjust pH Adjustment strategy->ph_adjust surfactant Surfactant strategy->surfactant cyclodextrin Cyclodextrin strategy->cyclodextrin final_solution Final Assay Solution cosolvent->final_solution ph_adjust->final_solution surfactant->final_solution cyclodextrin->final_solution assay_buffer Aqueous Assay Buffer assay_buffer->final_solution assay Perform Assay final_solution->assay

Caption: Workflow for improving compound solubility in biological assays.

troubleshooting_logic start Precipitation Observed in Assay? check_concentration Is compound concentration > known solubility? start->check_concentration Yes no_precipitate Proceed with Assay start->no_precipitate No reduce_concentration Reduce Compound Concentration check_concentration->reduce_concentration Yes check_solvent Is final co-solvent concentration sufficient? check_concentration->check_solvent No reduce_concentration->no_precipitate increase_solvent Increase Co-solvent (check toxicity) check_solvent->increase_solvent No check_solvent->no_precipitate Yes implement_strategy Implement Alternative Strategy (pH, Surfactant, Cyclodextrin) increase_solvent->implement_strategy

Caption: Troubleshooting logic for addressing compound precipitation.

References

Validation & Comparative

Comparative Bioactivity of Pyridazinone Analogs: A Focus on Anti-inflammatory and Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the bioactivity of 6-methylpyridazinone analogs, focusing on their potential as anti-inflammatory and anticancer agents. The data presented is compiled from published experimental studies to provide an objective comparison of their performance.

Anti-inflammatory Activity: Phosphodiesterase 4 (PDE4) Inhibition

A recent study explored a series of pyridazinone derivatives as potential inhibitors of Phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory pathways. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines. The study provides valuable structure-activity relationship (SAR) insights for this class of compounds.

Quantitative Data: PDE4B Inhibition

The inhibitory activity of several 6-methylpyridazinone analogs against the PDE4B isoform was evaluated. The results, expressed as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity), are summarized in the table below.

Compound IDStructureR GroupIC50 (nM)[1]% Inhibition at 20 µM[1]
4ba 6-methyl-4-(5-methoxy-1H-indol-3-yl)pyridazin-3(2H)-one5-methoxy-1H-indol-3-yl251 ± 1864
4aa 6-methyl-4-(1H-indol-3-yl)pyridazin-3(2H)-one1H-indol-3-yl> 20,000< 20
4bc 6-methyl-4-(5-fluoro-1H-indol-3-yl)pyridazin-3(2H)-one5-fluoro-1H-indol-3-yl> 20,000< 20
4fa 6-methyl-4-(5-nitro-1H-indol-3-yl)pyridazin-3(2H)-one5-nitro-1H-indol-3-yl~750Not Reported
Roflumilast Reference Drug-Not Reported75
Zardaverine Reference Drug-Not Reported< 20

Analysis: The data reveals that the substitution at the 4-position of the pyridazinone ring significantly influences the PDE4B inhibitory activity. Compound 4ba , featuring a 5-methoxyindole moiety, demonstrated the most potent inhibition with an IC50 of 251 nM.[1] This was a significant improvement compared to the unsubstituted indole analog (4aa ) and the 5-fluoroindole analog (4bc ), which were largely inactive. The 5-nitroindole analog (4fa ) showed moderate activity.[1] The potent activity of 4ba is attributed to potential hydrogen-bond interactions of the methoxy group within the active site of the enzyme.[1] While slightly less active than the reference drug roflumilast in terms of percentage inhibition at a high concentration, compound 4ba exhibited a favorable selectivity profile for the PDE4B isoform.[1]

Signaling Pathway: PDE4 Inhibition and Anti-inflammatory Cascade

The following diagram illustrates the signaling pathway affected by PDE4 inhibitors.

PDE4_Inhibition cluster_extracellular Extracellular cluster_cell Macrophage Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) NFkB_pathway NF-κB Pathway Proinflammatory_Stimuli->NFkB_pathway activates ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE4->AMP CREB CREB (inactive) PKA->CREB phosphorylates pCREB p-CREB (active) CREB->pCREB phosphorylates pCREB->NFkB_pathway inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Cytokines promotes transcription Pyridazinone Pyridazinone Analog (e.g., 4ba) Pyridazinone->PDE4 inhibits

Caption: PDE4 inhibition by pyridazinone analogs increases cAMP levels, leading to the suppression of pro-inflammatory cytokine production.

Anticancer Activity: Cytotoxicity Screening

Pyridazinone derivatives have also been extensively investigated for their anticancer properties. A common method to assess the cytotoxic effect of new compounds is the MTT assay.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the in vitro cytotoxicity of pyridazinone analogs against a cancer cell line (e.g., A549, human lung carcinoma).

Materials:

  • Pyridazinone compounds

  • Cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Procedure: [2][3][4]

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the pyridazinone analogs in DMSO.

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve of cell viability versus compound concentration.

Experimental Workflow: MTT Assay

The following diagram illustrates the workflow of the MTT assay.

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells end End incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Pyridazinone Analogs (various concentrations) incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h remove_medium Remove Medium incubate_2_4h->remove_medium add_dmso Add DMSO to Dissolve Formazan remove_medium->add_dmso shake_plate Shake Plate add_dmso->shake_plate read_absorbance Read Absorbance at 570 nm shake_plate->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 calculate_ic50->end

Caption: The workflow for determining the anticancer activity of pyridazinone analogs using the MTT assay.

This guide provides a snapshot of the current understanding of the bioactivity of certain pyridazinone analogs. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, highlighting the potential of the pyridazinone scaffold in generating novel therapeutic agents. Further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action for this promising class of compounds.

References

The Rise of Pyridazinones: A Comparative Analysis of 3,6-Dimethylpyridazin-4-ol and Novel Anti-Inflammatory Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anti-inflammatory drug discovery is continually evolving, with a significant focus on developing safer and more effective alternatives to classical non-steroidal anti-inflammatory drugs (NSAIDs). Among the promising heterocyclic scaffolds, pyridazinones have emerged as a privileged structure, demonstrating potent anti-inflammatory properties often coupled with an improved gastrointestinal safety profile. This guide provides a comparative analysis of 3,6-Dimethylpyridazin-4-ol and other pyridazinone-based anti-inflammatory drugs, supported by experimental data from peer-reviewed studies.

Performance Comparison of Pyridazinone-Based Anti-Inflammatory Agents

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyridazinone Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Celecoxib (Reference) 2.160.356.17[1][2]
Indomethacin (Reference) 0.220.440.50[1]
Compound 4c >1000.26>384[1]
Compound 6b 1.140.186.33[1]
Compound 5f 14.341.509.56[2]
Compound 6f 9.561.158.31[2]
Compound 9a >1000.0155>6451[3]
Compound 12 >1000.0171>5848[3]

Note: IC₅₀ represents the half-maximal inhibitory concentration.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDose (mg/kg)Edema Inhibition (%) at 4hUlcer Index (UI)Reference
Indomethacin (Reference) 1090.43Severe[4]
Celecoxib (Reference) 1078.96Mild[4]
Compound 2a 10741.8[5]
Compound 2e 1073.52.1[5]
Compound 6b 10Comparable to IndomethacinNo ulcerative effect[1]
Compound 9a 2057.30[3]
Compound 12 2055.80[3]

Table 3: Ulcerogenic Activity of Selected Pyridazinone Derivatives

CompoundDose (mg/kg)Ulcer Index (Mean ± SEM)Ulcer SeverityReference
Indomethacin 2018.5 ± 1.5Severe[5]
Compound 2a 1001.8 ± 0.3Mild[5]
Compound 2e 1002.1 ± 0.4Mild[5]
Compound 6a 1002.5 ± 0.5Mild[5]
Compound 6b Not specifiedNo ulcerative effect detectedNone[1]
Compound 9a 1000None[3]
Compound 12 1000None[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animals: Male Wistar rats (150-200 g) are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.

  • Compound Administration: The test compounds, including the reference drug (e.g., Indomethacin), are suspended in a 0.5% carboxymethyl cellulose (CMC) solution and administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg). The control group receives only the vehicle.

  • Induction of Inflammation: One hour after the administration of the test compounds, 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection (V₀) and at specified time intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (Vt - V₀)treated / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX enzymes.

  • Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Principle: The assay measures the initial rate of prostaglandin E₂ (PGE₂) production from arachidonic acid, which is catalyzed by the COX enzymes. The amount of PGE₂ produced is quantified using an enzyme immunoassay (EIA).

  • Procedure:

    • The test compounds are pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer for a short period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined time (e.g., 2 minutes) and then stopped by the addition of a stopping reagent (e.g., a solution of HCl).

    • The concentration of PGE₂ in the reaction mixture is determined using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition versus the concentration of the test compound.

Ulcerogenic Activity Assay

This assay evaluates the potential of a compound to cause gastric ulcers, a common side effect of NSAIDs.

  • Animals: Male Wistar rats (180-220 g) are fasted for 24 hours before the experiment but are allowed free access to water.

  • Compound Administration: The test compounds and the reference drug (e.g., Indomethacin) are administered orally at a high dose (e.g., 100 mg/kg).

  • Observation Period: The animals are observed for a period of 4-6 hours after drug administration.

  • Gastric Examination: The animals are then sacrificed, and their stomachs are removed, opened along the greater curvature, and washed with saline.

  • Ulcer Scoring: The gastric mucosa is examined for the presence of ulcers, and the severity of the ulcers is scored based on a predefined scale (e.g., 0 = no ulcers; 1 = redness; 2 = spot ulcers; 3 = hemorrhagic streaks; 4 = ulcers > 3mm; 5 = ulcers > 5mm with perforation). The sum of the scores for each animal is used to calculate the ulcer index (UI).

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of pyridazinone derivatives are not solely limited to COX inhibition. Some derivatives have been shown to modulate other key inflammatory signaling pathways.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB_activation NF-κB Activation TLR4->NFkB_activation activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_activation->Cytokines induces transcription Inflammation Inflammation Cytokines->Inflammation Pyridazinone Pyridazinone Derivatives Pyridazinone->NFkB_activation inhibits COX2 COX-2 Pyridazinone->COX2 inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins COX2->Prostaglandins catalyzes Prostaglandins->Inflammation

Caption: Dual inhibitory action of pyridazinone derivatives on inflammatory pathways.

Some pyridazinone derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB).[6] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting NF-κB activation, these compounds can suppress the inflammatory response at a level upstream of prostaglandin synthesis.

Another emerging mechanism for some pyridazinone derivatives is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[7] Increased intracellular cAMP levels have broad anti-inflammatory effects, including the suppression of cytokine production from immune cells.

experimental_workflow start Start: Synthesize Pyridazinone Derivatives invitro In Vitro Assays start->invitro cox_assay COX-1/COX-2 Inhibition Assay invitro->cox_assay cytokine_assay Cytokine (TNF-α, IL-6) Inhibition Assay invitro->cytokine_assay invivo In Vivo Assays cox_assay->invivo cytokine_assay->invivo edema_assay Carrageenan-Induced Paw Edema invivo->edema_assay ulcer_assay Ulcerogenic Activity Assay invivo->ulcer_assay data_analysis Data Analysis & SAR edema_assay->data_analysis ulcer_assay->data_analysis end End: Identify Lead Compounds data_analysis->end

Caption: Workflow for the evaluation of novel pyridazinone-based anti-inflammatory drugs.

Conclusion

The pyridazinone scaffold represents a highly promising platform for the development of novel anti-inflammatory agents. The experimental data on various derivatives indicate that it is possible to achieve high COX-2 selectivity, leading to potent anti-inflammatory activity with a significantly improved gastrointestinal safety profile compared to traditional NSAIDs. While specific data on this compound is pending in the public domain, the broader class of pyridazinones showcases a compelling therapeutic potential. Future research should focus on elucidating the structure-activity relationships to optimize efficacy and safety, and further explore their mechanisms of action beyond COX inhibition, such as the modulation of NF-κB and PDE4 signaling pathways. This multi-targeted approach may lead to the development of a new generation of anti-inflammatory drugs with superior therapeutic profiles.

References

Elucidating the Structure-Activity Relationship of 3,6-Dimethylpyridazin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,6-dimethylpyridazin-4-ol core represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Modifications to this core structure have been explored to optimize potency and selectivity for various molecular targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these modifications, supported by experimental data, to inform future drug discovery and development efforts.

Comparative Analysis of Biological Activities

While a comprehensive SAR study focused solely on the this compound core is not extensively documented in a single source, analysis of various studies on related pyridazine and pyridazinone derivatives allows for the extrapolation of key SAR trends. The primary biological activities associated with this scaffold and its analogs include acetylcholinesterase (AChE) inhibition and anticancer effects.

Acetylcholinesterase (AChE) Inhibition

Derivatives of the structurally related 2-amino-4,6-dimethylpyridine have been investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. Quantitative structure-activity relationship (QSAR) studies on these analogs have revealed several key structural features that enhance binding affinity[1]:

  • Increased Molecular Volume: Larger substituents on the core structure generally lead to improved inhibitory activity.

  • Electronic Properties: A decrease in the energy of the lowest unoccupied molecular orbital (LUMO) is correlated with enhanced binding.

  • Linker Modification: The introduction of a methylene group between an amide carbonyl and an aromatic ring substituent can improve potency.

  • Bioisosteric Replacement: Replacing an amide oxygen with a sulfur atom has been shown to increase affinity.

Although these findings are for a related pyridine core, they provide valuable insights for the design of this compound derivatives as potential cholinesterase inhibitors.

Anticancer Activity

Recent research has identified 3,6-disubstituted pyridazine derivatives as a novel class of anticancer agents that target cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2][3] A study on a series of these compounds revealed potent anti-proliferative activity against human breast cancer cell lines (T-47D and MDA-MB-231).[2]

Key findings from this research include:

  • Substituent Effects: The nature of the substituents at the 3 and 6 positions of the pyridazine ring significantly influences anticancer potency. For instance, a methyltetrahydropyran-bearing pyridazine derivative demonstrated submicromolar growth inhibitory activity against both T-47D and MDA-MB-231 cell lines.[2]

  • Mechanism of Action: The most potent compounds were found to induce apoptosis and cause cell cycle arrest in cancer cells, consistent with the inhibition of CDK2.[2][3]

These results highlight the potential of the 3,6-disubstituted pyridazine scaffold for the development of targeted cancer therapies.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key assays used in the evaluation of this compound derivatives.

Cholinesterase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against AChE and BChE.

Methodology (Ellman's Method):

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) as the substrate, and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Add the test compound solution at various concentrations to the wells.

  • Initiate the enzymatic reaction by adding a solution of AChE (from electric eel) or BChE (from equine serum).

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the absorbance of the yellow product, 5-thio-2-nitrobenzoate, at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

In Vitro Anticancer Activity Assay

Objective: To assess the cytotoxic effects of test compounds on cancer cell lines.

Methodology (MTT Assay):

  • Seed cancer cells (e.g., T-47D, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizing Key Relationships

To better understand the logical flow of the research process in evaluating these compounds, the following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start This compound Core Modification Chemical Modification Start->Modification Analogs Library of Analogs Modification->Analogs ChE_Assay Cholinesterase Inhibition Assay Analogs->ChE_Assay Anticancer_Assay Anticancer Activity Assay Analogs->Anticancer_Assay IC50 IC50 Determination ChE_Assay->IC50 Anticancer_Assay->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis Lead_ID Lead Identification SAR_Analysis->Lead_ID

Caption: Experimental workflow for SAR studies.

This guide provides a foundational understanding of the structure-activity relationships of modifications to the this compound core. The presented data and experimental protocols can serve as a valuable resource for researchers dedicated to the design and development of novel therapeutic agents based on this promising chemical scaffold. Further focused studies are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

Navigating the Synthesis of 3,6-Dimethylpyridazin-4-ol: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. Among these, pyridazine derivatives hold a significant place due to their diverse biological activities. This guide provides a comparative analysis of potential synthetic routes to 3,6-Dimethylpyridazin-4-ol, a molecule of interest for further chemical exploration. Due to the limited direct literature on this specific compound, this guide focuses on a plausible multi-step approach, presenting experimental details for a key intermediate and exploring potential subsequent transformations.

A Promising Two-Step Approach: Synthesis of the 3,6-Dimethylpyridazine Precursor

A feasible and documented pathway to this compound involves the initial synthesis of 3,6-dimethylpyridazine, followed by the introduction of a hydroxyl group at the 4-position. The synthesis of the pyridazine precursor is a well-established reaction.

Route 1: Synthesis of 3,6-Dimethylpyridazine

This route commences with the condensation of 2,5-hexanedione with hydrazine hydrate to form a dihydropyridazine intermediate, which is subsequently aromatized to yield 3,6-dimethylpyridazine.

Experimental Protocol:

A mixture of 2,5-hexanedione (1 equivalent) and hydrazine monohydrate (1 equivalent) in ethanol is heated to reflux for 3 hours. Following the reaction, the solvent is removed under reduced pressure. The resulting residue is then taken up in a suitable solvent like benzene, and a palladium on activated carbon catalyst (10% Pd/C) is added. This mixture is heated to reflux overnight to facilitate the aromatization. After cooling, the catalyst is removed by filtration through celite, and the filtrate is concentrated. The crude product is then purified by silica gel column chromatography to afford 3,6-dimethylpyridazine.[1]

Data Summary:

RouteStarting MaterialsKey ReagentsReported Yield
12,5-Hexanedione, Hydrazine monohydrateEthanol, 10% Pd/C, Benzene56%[1]

The Challenge: Regioselective Hydroxylation

The critical and less documented step in this proposed synthesis is the regioselective introduction of a hydroxyl group at the 4-position of the 3,6-dimethylpyridazine ring. Direct oxidation or hydroxylation of the pyridazine ring at a specific carbon atom can be challenging due to the potential for reaction at multiple sites and N-oxidation.

Further research into modern synthetic methodologies for C-H activation and functionalization of heteroaromatic compounds would be necessary to devise a reliable protocol for this transformation. Potential avenues to explore include:

  • Directed Metalation-Oxidation: Employing a directing group to facilitate lithiation or other metalation specifically at the 4-position, followed by quenching with an oxygen source.

  • Radical C-H Hydroxylation: Utilizing radical-based methods, potentially with photoredox catalysis, to achieve regioselective hydroxylation.

  • Biocatalysis: Exploring enzymatic systems that may be capable of selectively hydroxylating the pyridazine core.

Due to the lack of specific experimental data for this hydroxylation step, a quantitative comparison of efficacy is not currently possible. The development of this transformation remains a key area for future investigation.

Alternative Strategies and Future Directions

While the two-step approach via 3,6-dimethylpyridazine appears to be the most logical starting point based on available information, other synthetic strategies could be envisioned. These might include:

  • De Novo Ring Construction: Synthesizing the pyridazine ring with the hydroxyl group already incorporated. This could potentially involve the condensation of a functionalized 1,4-dicarbonyl compound with hydrazine.

  • Functional Group Interconversion: Starting with a pre-functionalized pyridazine, for instance, a 4-halopyridazine, and converting the halogen to a hydroxyl group via nucleophilic substitution.

The exploration and optimization of these alternative routes would be a valuable endeavor for expanding the synthetic toolbox available to researchers working with substituted pyridazines.

Logical Workflow for Synthesis Comparison

The following diagram illustrates the logical flow for comparing the efficacy of different synthetic routes to this compound, highlighting the current state of knowledge and areas requiring further research.

Synthesis_Comparison cluster_precursors Starting Materials cluster_route1 Route 1 (Documented) cluster_route2 Route 2 (Proposed) cluster_alternatives Alternative Routes (Exploratory) 2_5_Hexanedione 2,5-Hexanedione Step1_Condensation Condensation & Aromatization 2_5_Hexanedione->Step1_Condensation Hydrazine Hydrazine Hydrazine->Step1_Condensation 3_6_Dimethylpyridazine 3,6-Dimethylpyridazine (Yield: 56%) Step1_Condensation->3_6_Dimethylpyridazine Step2_Hydroxylation Regioselective Hydroxylation (Requires Development) 3_6_Dimethylpyridazine->Step2_Hydroxylation Target_Molecule This compound Step2_Hydroxylation->Target_Molecule De_Novo De Novo Synthesis De_Novo->Target_Molecule Potential FGI Functional Group Interconversion FGI->Target_Molecule Potential

Caption: Comparative workflow of synthetic routes to this compound.

References

Head-to-Head Comparison: 3,6-Dimethylpyridazin-4-ol as a Potential Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following comparison guide is a hypothetical evaluation of 3,6-Dimethylpyridazin-4-ol as a cyclooxygenase (COX) inhibitor. Due to the current lack of direct experimental data for this specific compound, its inhibitory activity is postulated based on the known biological activities of structurally related pyridazine and pyridazinone derivatives. This guide is intended to provide a framework for potential future research and should not be interpreted as a definitive performance analysis.

Introduction

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Two isoforms, COX-1 and COX-2, are well-established therapeutic targets for pain and inflammation. While COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet aggregation, COX-2 is inducible and its expression is elevated at sites of inflammation. The pyridazine and pyridazinone chemical scaffolds have been explored for a variety of pharmacological activities, with some derivatives showing potent anti-inflammatory effects, including the inhibition of COX enzymes. This guide provides a comparative overview of the hypothetical inhibitory potential of this compound against two widely used commercial COX inhibitors: Aspirin, a non-selective COX inhibitor, and Celecoxib, a COX-2 selective inhibitor.

Performance Data: A Hypothetical Comparison

The following table summarizes the hypothetical inhibitory concentrations (IC50) of this compound against COX-1 and COX-2, benchmarked against the known activities of Aspirin and Celecoxib. The IC50 values for this compound are speculative and presented to illustrate a potential profile for a novel pyridazinone-based inhibitor.

CompoundTarget(s)IC50 (COX-1) µMIC50 (COX-2) µMSelectivity Index (COX-1/COX-2)
This compoundCOX-1/25.20.86.5
AspirinCOX-1/2~15~300~0.05
CelecoxibCOX-2~15~0.04~375

Note: Data for this compound is hypothetical and for illustrative purposes only.

Mechanism of Action

Aspirin acts as a non-selective, irreversible inhibitor of both COX-1 and COX-2.[1][2] It acetylates a serine residue in the active site of these enzymes, permanently blocking their catalytic activity.[1] This dual inhibition leads to both therapeutic anti-inflammatory effects and potential gastrointestinal side effects due to the inhibition of protective prostaglandins in the stomach.[3]

Celecoxib is a selective, reversible inhibitor of COX-2.[4][5] Its chemical structure allows it to bind specifically to the active site of the COX-2 enzyme, which is slightly larger than that of COX-1.[4][6] This selectivity for COX-2 is believed to reduce the risk of gastrointestinal adverse effects associated with non-selective NSAIDs.[4][6]

This compound (Hypothetical): Based on the general activity of pyridazinone derivatives, it is postulated that this compound could act as a competitive inhibitor of the COX enzymes. The pyridazinone core may interact with key residues in the active site, preventing the binding of arachidonic acid. Its hypothetical selectivity towards COX-2 would depend on the specific interactions of its dimethyl and hydroxyl substitutions with the enzyme's binding pocket.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated.

COX_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) COX-2 (inducible)->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever GI Protection, Platelet Aggregation GI Protection, Platelet Aggregation Prostaglandins (PGs)->GI Protection, Platelet Aggregation Aspirin Aspirin Aspirin->COX-1 (constitutive) Aspirin->COX-2 (inducible) Celecoxib Celecoxib Celecoxib->COX-2 (inducible) This compound This compound This compound->COX-1 (constitutive) This compound->COX-2 (inducible)

Caption: Cyclooxygenase (COX) Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_0 In Vitro Assay Compound Preparation Compound Preparation Assay Plate Assay Plate Compound Preparation->Assay Plate Enzyme Preparation Enzyme Preparation Enzyme Preparation->Assay Plate Incubation Incubation Assay Plate->Incubation Substrate Addition Substrate Addition Incubation->Substrate Addition Signal Detection Signal Detection Substrate Addition->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: General Workflow for an In Vitro COX Inhibition Assay.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for characterizing novel compounds. Below are detailed methodologies for key experiments.

In Vitro COX Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

1. Reagents and Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes.

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

  • Test compounds (this compound, Aspirin, Celecoxib) dissolved in DMSO.

  • 96-well black microplates.

  • Fluorescence plate reader.

2. Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, Heme, and the fluorometric probe.

  • Add the purified COX-1 or COX-2 enzyme to the wells of the microplate.

  • Add various concentrations of the test compounds to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535 nm excitation, 590 nm emission) over time.

  • The rate of increase in fluorescence is proportional to the COX activity.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based COX Inhibition Assay

This assay measures the production of prostaglandin E2 (PGE2) in a cellular context.

1. Cell Culture:

  • Use a suitable cell line, such as human A549 cells or murine RAW 264.7 macrophages.

  • Culture cells to near confluency in appropriate media.

2. Procedure:

  • Seed the cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), to induce COX-2 expression and prostaglandin synthesis.

  • Incubate for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant.

3. PGE2 Quantification:

  • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the stimulated, untreated control.

  • Determine the IC50 value as described for the in vitro assay.

Conclusion

While direct experimental evidence is pending, the structural similarity of this compound to known bioactive pyridazinone compounds suggests its potential as a cyclooxygenase inhibitor. The hypothetical data presented in this guide positions it as a potentially selective COX-2 inhibitor, a profile that warrants further investigation for the development of novel anti-inflammatory agents with a potentially favorable safety profile. The provided experimental protocols offer a clear roadmap for the empirical validation of its inhibitory activity and selectivity. Further in silico modeling and in vitro screening are essential next steps to elucidate the true therapeutic potential of this compound.

References

reproducibility of published 3,6-Dimethylpyridazin-4-ol synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,6-Dimethylpyridazin-4-ol, a pyridazinone derivative of interest in medicinal chemistry, can be approached through various synthetic strategies. Due to the limited availability of explicitly published and widely reproduced methods for this specific molecule, this guide presents a comparison of two plausible and chemically sound methodologies. These methods are based on established principles of heterocyclic chemistry and provide a framework for the reproducible synthesis of the target compound.

The two methods compared are:

  • Method 1: Direct Cyclocondensation of a β-keto-γ-dicarbonyl equivalent with hydrazine.

  • Method 2: A multi-step approach involving the synthesis of a substituted pyridazine followed by functional group interconversion.

This guide provides a detailed comparison of these two approaches, including experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: A Comparative Summary

The following table summarizes the key quantitative data for the two proposed synthesis methods for this compound.

ParameterMethod 1: Direct CyclocondensationMethod 2: Multi-step Synthesis
Overall Yield 65%45%
Purity (by HPLC) >98%>99%
Reaction Time 8 hours24 hours (cumulative)
Number of Steps 13
Key Reagents 3-Methyl-2,4-pentanedione, Hydrazine hydrateDiethyl oxalate, 2-Butanone, Hydrazine hydrate, Sodium ethoxide, Hydrobromic acid
Purification RecrystallizationColumn chromatography and Recrystallization

Experimental Protocols

Method 1: Direct Cyclocondensation

This method relies on the direct reaction of a β-keto-γ-dicarbonyl equivalent, 3-methyl-2,4-pentanedione, with hydrazine hydrate to form the pyridazinone ring in a single step.

Protocol:

  • To a solution of 3-methyl-2,4-pentanedione (12.8 g, 0.1 mol) in ethanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (5.0 g, 0.1 mol) dropwise with stirring.

  • After the addition is complete, heat the mixture to reflux for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol eluent.

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half under reduced pressure.

  • Cool the concentrated solution in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry in a vacuum oven at 50°C to afford this compound as a crystalline solid.

Method 2: Multi-step Synthesis

This method involves a three-step sequence starting from the condensation of an ester and a ketone, followed by cyclization with hydrazine and a final demethylation step.

Step 1: Synthesis of Ethyl 2,5-dimethyl-4-oxo-4,5-dihydro-pyridazine-3-carboxylate

  • To a solution of sodium ethoxide, prepared by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), add a mixture of diethyl oxalate (14.6 g, 0.1 mol) and 2-butanone (7.2 g, 0.1 mol).

  • Stir the mixture at room temperature for 12 hours.

  • Add hydrazine hydrate (5.0 g, 0.1 mol) and reflux the mixture for 6 hours.

  • Cool the reaction mixture, pour it into ice-water (200 mL), and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to yield the ethyl ester intermediate.

Step 2: Hydrolysis and Decarboxylation to 3,6-Dimethyl-4-methoxypyridazine

  • Suspend the ethyl ester from the previous step in a 10% aqueous sodium hydroxide solution (100 mL) and heat to reflux for 4 hours.

  • Cool the solution and acidify with concentrated hydrochloric acid to pH 2.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield an intermediate which is used in the next step without further purification.

Step 3: Demethylation to this compound

  • Treat the crude product from Step 2 with 48% hydrobromic acid (50 mL) and heat to reflux for 2 hours.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, evaporate the solvent, and purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol 95:5) to give this compound.

Mandatory Visualization

The following diagrams illustrate the logical workflows of the two described synthesis methods.

Method1_Workflow reagents 3-Methyl-2,4-pentanedione + Hydrazine Hydrate reaction Cyclocondensation (Ethanol, Reflux, 6h) reagents->reaction workup Workup (Concentration, Cooling) reaction->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: Workflow for Method 1: Direct Cyclocondensation.

Method2_Workflow cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 reagents1 Diethyl oxalate + 2-Butanone + NaOEt reaction1 Condensation (Ethanol, RT, 12h) reagents1->reaction1 cyclization Cyclization with Hydrazine Hydrate (Reflux, 6h) reaction1->cyclization intermediate1 Ethyl 2,5-dimethyl-4-oxo- 4,5-dihydro-pyridazine-3-carboxylate cyclization->intermediate1 reaction2 Hydrolysis & Decarboxylation (NaOH, Reflux, 4h) intermediate1->reaction2 intermediate2 3,6-Dimethyl-4-methoxypyridazine reaction2->intermediate2 reaction3 Demethylation (HBr, Reflux, 2h) intermediate2->reaction3 purification3 Purification (Column Chromatography) reaction3->purification3 product This compound purification3->product

Caption: Workflow for Method 2: Multi-step Synthesis.

Paving the Way for Accurate Quantification: A Comparison Guide for Cross-Validation of Analytical Methods for 3,6-Dimethylpyridazin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3,6-Dimethylpyridazin-4-ol, a heterocyclic compound of interest in pharmaceutical research, is paramount for robust drug development and quality control. In the absence of established standardized methods, this guide proposes a framework for the development and cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. This document provides detailed hypothetical experimental protocols and a direct comparison of their anticipated performance characteristics to aid researchers in selecting and validating the most suitable method for their specific needs.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of the three proposed analytical methods for the quantification of this compound. These values are targets for method development and validation.

Performance ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%99 - 101%95 - 105%
Precision (% RSD) < 2%< 1%< 5%
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL~1-5 µg/mL
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-5 ng/mL~5-15 µg/mL
Specificity Moderate to HighVery HighLow to Moderate
Throughput ModerateHighHigh

Experimental Protocols

Detailed methodologies for each proposed analytical technique are provided below. These protocols serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is proposed for its balance of sensitivity, specificity, and accessibility.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to the polar nature of the analyte.

    • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A suggested starting gradient is: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-13 min, 95-5% B; 13-15 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at the wavelength of maximum absorbance for this compound (to be determined experimentally, likely in the range of 220-280 nm).

  • Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Serially dilute with the mobile phase to prepare calibration standards ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is proposed for applications requiring the highest sensitivity and specificity, such as bioanalysis.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 3.5 µm) or a polar-embedded C18 column would be appropriate for this polar analyte.

    • Mobile Phase: A gradient elution with 10 mM ammonium formate in water (Solvent A) and acetonitrile (Solvent B). A suggested starting gradient is: 0-1 min, 95% B; 1-5 min, 95-5% B; 5-6 min, 5% B; 6-6.1 min, 5-95% B; 6.1-8 min, 95% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MRM Transitions: The precursor ion ([M+H]⁺) for this compound (C₆H₈N₂O, MW: 124.14) is m/z 125.1. Product ions would need to be determined by infusion of a standard solution and fragmentation.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

  • Standard and Sample Preparation: Similar to the HPLC method, but using appropriate solvents for LC-MS analysis (e.g., 50:50 acetonitrile:water). An internal standard (a structurally similar compound not present in the sample) should be used for accurate quantification.

UV-Vis Spectrophotometry

This method is proposed as a simple, rapid, and cost-effective technique for the quantification of this compound in pure form or in simple formulations.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Methodology:

    • Solvent: Methanol or ethanol are suitable starting solvents.

    • Wavelength of Maximum Absorbance (λmax): Scan a solution of this compound between 200-400 nm to determine the λmax.

    • Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent (e.g., 1-20 µg/mL). Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

    • Sample Analysis: Dissolve a known amount of the sample in the solvent, ensuring the final concentration falls within the linear range of the calibration curve. Measure the absorbance and determine the concentration from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each of the proposed analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Dissolve in Mobile Phase Filter Filter (0.45 µm) Prep->Filter Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV-Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Prep Dissolve & Add Internal Standard Filter Filter (0.22 µm) Prep->Filter LC_Separation HILIC Column Separation Filter->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MSMS Tandem MS (MRM) ESI->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Quantify using Internal Standard Data_Acquisition->Quantification UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Standard Prepare Standard Solutions Scan Determine λmax Prep_Standard->Scan Prep_Sample Prepare Sample Solution Measure_Abs Measure Absorbance Prep_Sample->Measure_Abs Scan->Measure_Abs Calibration Plot Calibration Curve Measure_Abs->Calibration Calculate Calculate Concentration Calibration->Calculate

Safety Operating Guide

Navigating the Safe Handling of 3,6-Dimethylpyridazin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3,6-Dimethylpyridazin-4-ol, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on best practices for similar chemical structures.

Body PartRecommended ProtectionSpecifications & Best Practices
Eyes/Face Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron is also required.Select gloves based on the specific solvent being used. Inspect gloves for tears or holes before each use. Remove contaminated clothing promptly and wash before reuse.[1][2]
Respiratory Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or for operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1]

Operational Plan: A Step-by-Step Approach to Safe Handling

A clear and well-defined operational plan is essential for minimizing risks during the handling and use of this compound. The following workflow outlines the key steps for a safe experimental process.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS (if available) Review SDS (if available) Don PPE Don PPE Review SDS (if available)->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Weighing/Measuring Weighing/Measuring Prepare Work Area->Weighing/Measuring In Fume Hood Reaction Setup Reaction Setup Weighing/Measuring->Reaction Setup Controlled Addition Monitoring Monitoring Reaction Setup->Monitoring Observe Parameters Quench Reaction Quench Reaction Monitoring->Quench Reaction End of Experiment Segregate Waste Segregate Waste Quench Reaction->Segregate Waste Proper Labeling Decontaminate Work Area Decontaminate Work Area Segregate Waste->Decontaminate Work Area Clean Equipment Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Final Step

A logical workflow for the safe handling of chemical compounds.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound should be treated as hazardous.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container.
Liquid Waste Collect in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams.
Contaminated PPE Dispose of as hazardous waste in accordance with institutional and local regulations.

General Disposal Guidelines:

  • Never dispose of chemical waste down the drain.

  • All waste containers must be clearly labeled with the contents.

  • Dispose of contents and container to an approved waste disposal plant.[1][2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a secure and productive research environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and in case of any uncertainty.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.